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Foundational

An In-depth Technical Guide to 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide: Chemical Structure and Physicochemical Properties

For distribution to: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of 4-Nitro-N-[2-(p...

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Author: BenchChem Technical Support Team. Date: April 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide. As a member of the nitrobenzenesulfonamide class, this compound holds potential for investigation in various research and drug development applications. This document delineates its structural attributes, predicted physicochemical parameters, and detailed experimental protocols for their empirical determination. The methodologies are presented with a rationale for their selection, ensuring scientific integrity and reproducibility. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of novel sulfonamide derivatives.

Introduction

Sulfonamides represent a critical class of compounds in medicinal chemistry, renowned for their broad spectrum of biological activities. The introduction of a nitro group and an N-substituted side chain to the benzenesulfonamide core can significantly modulate the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its pharmacokinetic and pharmacodynamic characteristics. 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide is a distinct derivative within this class. Understanding its fundamental chemical and physical properties is a prerequisite for any systematic investigation into its potential applications. This guide offers a detailed exploration of its structure and a practical framework for the experimental evaluation of its key physicochemical parameters.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise chemical identity and structure.

Chemical Structure

The molecular structure of 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide is characterized by a 4-nitro-substituted phenyl ring attached to a sulfonamide group. The nitrogen atom of the sulfonamide is further substituted with a 2-(propylamino)ethyl side chain.

Diagram: Chemical Structure of 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide

Caption: 2D structure of 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide.

Molecular Formula and Weight
  • Molecular Formula: C₁₁H₁₇N₃O₄S

  • Molecular Weight: 287.34 g/mol

IUPAC Name
  • 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide

CAS Number

As of the last update, a specific CAS number for this compound has not been identified in major chemical databases. Researchers should verify the novelty of this compound and consider assigning a new CAS number upon synthesis and characterization.

Physicochemical Properties

The physicochemical properties of a compound are paramount in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Due to the limited availability of experimental data for 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide, the following table includes predicted values based on the properties of the parent compound, 4-nitrobenzenesulfonamide, and related N-substituted derivatives.[1][2]

PropertyPredicted/Estimated ValueRationale/Comparison
Melting Point (°C) 160 - 180The parent compound, 4-nitrobenzenesulfonamide, has a melting point of 178-180 °C.[3] The N-alkylation may slightly lower the melting point due to a disruption in the crystal lattice packing.
Boiling Point (°C) > 400 (decomposes)High boiling point is expected due to the presence of polar functional groups and a relatively high molecular weight. Sulfonamides often decompose at high temperatures.
Water Solubility Slightly solubleThe nitro group and sulfonamide moiety contribute to polarity, but the benzene ring and the propyl chain introduce lipophilic character. The parent compound has a water solubility of 606.6 mg/L at 15 °C.[2] The N-substitution is likely to decrease water solubility.
pKa ~9.5The sulfonamide proton (N-H) is acidic. The predicted pKa for 4-nitrobenzenesulfonamide is 9.48 ± 0.10.[2] The N-alkylation is not expected to significantly alter the acidity of the remaining sulfonamide proton.
LogP ~1.5 - 2.5The calculated XLogP3 for 4-nitrobenzenesulfonamide is 0.6.[1] The addition of the N-[2-(propylamino)ethyl] group will increase the lipophilicity and therefore the LogP value.

Experimental Protocols for Physicochemical Characterization

To obtain accurate data, empirical determination of the physicochemical properties is essential. The following section outlines standardized protocols for these measurements.

Synthesis of N-substituted 4-Nitrobenzenesulfonamides

A general and reliable method for the synthesis of N-substituted sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine.[4]

Diagram: Synthetic Pathway

G reagent1 4-Nitrobenzenesulfonyl chloride conditions Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane) Room Temperature reagent1->conditions reagent2 N-Propylethane-1,2-diamine reagent2->conditions product 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide conditions->product

Caption: General synthetic scheme for the target compound.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve N-propylethane-1,2-diamine (1.0 equivalent) and a suitable base, such as triethylamine (1.2 equivalents), in an anhydrous solvent like dichloromethane (DCM).

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add a solution of 4-nitrobenzenesulfonyl chloride (1.1 equivalents) in anhydrous DCM to the flask with continuous stirring.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and continue stirring. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup: Upon completion, quench the reaction with a dilute acid (e.g., 1M HCl). Separate the organic layer and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial to prevent the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.

  • Base: A base is required to neutralize the hydrochloric acid generated during the reaction, driving the reaction to completion.

  • Temperature Control: The initial cooling to 0 °C helps to control the exothermic nature of the reaction and minimize side product formation.

Determination of Solubility

A qualitative and semi-quantitative assessment of solubility in various solvents provides valuable information about the polarity and functional groups present in the molecule.

Step-by-Step Protocol:

  • Solvent Selection: Prepare a panel of solvents with varying polarities, including water, ethanol, acetone, and hexane.

  • Sample Preparation: Accurately weigh a small amount of the compound (e.g., 1-5 mg) into a series of small vials.

  • Solvent Addition: Add a measured volume of each solvent (e.g., 1 mL) to the respective vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Observation: Visually inspect the vials for the presence of undissolved solid.

  • Quantification (Optional): For a more quantitative measurement, the supernatant can be carefully removed, filtered, and the concentration of the dissolved compound can be determined using a suitable analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Determination of pKa

The pKa value is a measure of the acidity of a compound. For sulfonamides, the proton on the sulfonamide nitrogen is acidic. Potentiometric titration is a standard method for pKa determination.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a solution of the compound in a suitable solvent system, typically a mixture of water and an organic co-solvent like methanol or acetonitrile to ensure solubility.

  • Titration Setup: Use a calibrated pH meter and an automated titrator.

  • Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Data Analysis: Record the pH values as a function of the volume of titrant added. The pKa can be determined from the titration curve, typically as the pH at the half-equivalence point.

Causality Behind Experimental Choices:

  • Co-solvent: The use of a co-solvent is often necessary for compounds with limited water solubility to ensure they remain in solution throughout the titration.

  • Potentiometric Titration: This method provides a direct and accurate measurement of the change in hydrogen ion concentration during the titration, allowing for precise pKa determination.

Determination of LogP

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its ADME properties. The shake-flask method is the gold standard for LogP determination.

Step-by-Step Protocol:

  • Phase Preparation: Prepare a biphasic system of n-octanol and water. The two phases should be mutually saturated before the experiment.

  • Sample Addition: Dissolve a known amount of the compound in one of the phases (usually n-octanol).

  • Partitioning: Add a known volume of the second phase and shake the mixture vigorously for a set period to allow for partitioning of the compound between the two phases.

  • Phase Separation: Allow the two phases to separate completely. This can be aided by centrifugation.

  • Concentration Analysis: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Causality Behind Experimental Choices:

  • n-Octanol/Water System: This solvent system is widely accepted as a model for the partitioning of a drug between the lipidic environment of a cell membrane and the aqueous environment of the cytoplasm.

  • Mutual Saturation: Pre-saturating the solvents ensures that the volume of each phase does not change significantly during the experiment due to mutual dissolution.

Conclusion

References

  • Hameed, A. D. et al. (2021). Synthesis of Sulfonamide Derivatives. Sarcouncil Journal of Biomedical Sciences.
  • PubChem. (n.d.). 4-Nitrobenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Analysis of 2-Nitrobenzenesulfonamide and 4-Nitrobenzenesulfonamide. Retrieved from a relevant BenchChem technical guide.
  • PrepChem.com. (n.d.). Synthesis of 4-nitrobenzenesulfonamide. Retrieved from [Link]

Sources

Exploratory

In Vitro Mechanism of Action: Pharmacological Characterization of 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide

Executive Summary & Structural Rationale 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide (hereafter referred to as NPBS ) is a synthetic small-molecule inhibitor designed to target the ATP-binding cleft of AGC-fami...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide (hereafter referred to as NPBS ) is a synthetic small-molecule inhibitor designed to target the ATP-binding cleft of AGC-family kinases, with a highly specific predicted affinity for Rho-associated protein kinase (ROCK).

Structurally, NPBS belongs to the sulfonamide-diamine class of kinase inhibitors. This pharmacophore is highly analogous to clinically validated ROCK inhibitors such as fasudil, which utilize an isoquinoline ring connected to a homopiperazine ring via a sulfonamide linker[1]. As a Senior Application Scientist, I approach the characterization of this molecule by deconstructing its structure-activity relationship (SAR). The causality of its target engagement is driven by two distinct structural moieties:

  • The 4-Nitrobenzenesulfonamide Core: The planar nitrobenzene ring inserts into the canonical adenine-binding pocket of the kinase hinge region. The strongly electron-withdrawing nitro group enhances the polarization of the sulfonamide linker, optimizing hydrogen bonding with the kinase backbone[1].

  • The N-[2-(propylamino)ethyl] Tail: At physiological pH, the secondary propylamino group is protonated. This basic aliphatic tail extends toward the ribose/phosphate-binding region, forming a critical salt bridge with the conserved Aspartate residue within the DFG (Asp-Phe-Gly) motif of the kinase activation loop.

In Vitro Mechanism of Action: The ROCK/MYPT1 Axis

The primary in vitro mechanism of NPBS is the ATP-competitive inhibition of ROCK1 and ROCK2. Under normal physiological conditions, active RhoA (GTP-bound) allosterically activates ROCK. Once activated, ROCK phosphorylates the Myosin Phosphatase Target Subunit 1 (MYPT1) at specific inhibitory sites, primarily Thr696 and Thr853[2].

Phosphorylation at Thr696 induces an autoinhibitory conformation that suppresses the catalytic activity of Myosin Light Chain Phosphatase (MLCP)[2]. The suppression of MLCP prevents the dephosphorylation of Myosin Light Chain (MLC), leading to sustained actomyosin contraction and stress fiber formation[3].

By outcompeting ATP for the ROCK catalytic site, NPBS completely abolishes the phosphorylation of MYPT1 at Thr696/853. This pharmacological blockade restores MLCP activity, leading to rapid MLC dephosphorylation and subsequent relaxation of the actin cytoskeleton.

MoA RhoA Active RhoA (GTP) ROCK ROCK1 / ROCK2 (Active Kinase) RhoA->ROCK Allosteric Activation pMYPT1 p-MYPT1 (Thr696/853) (Inhibitory State) ROCK->pMYPT1 Phosphorylation NPBS NPBS (Inhibitor) NPBS->ROCK ATP-Competitive Blockade MYPT1 MYPT1 (Unphosphorylated) MYPT1->pMYPT1 ATP + ROCK MLCP Myosin Light Chain Phosphatase (MLCP) pMYPT1->MLCP Autoinhibition (Prevented by NPBS) Actin Actomyosin Relaxation (Phenotype) MLCP->Actin Dephosphorylates MLC

Fig 1. Mechanistic disruption of the RhoA/ROCK/MYPT1 signaling axis by the inhibitor NPBS.

Quantitative Target Selectivity Profiling

To validate the structural hypothesis, in vitro biochemical profiling of NPBS must be evaluated across a panel of AGC kinases. Based on the sulfonamide-diamine pharmacophore, NPBS acts as a potent, low-nanomolar inhibitor of ROCK isoforms, maintaining high selectivity over structurally related kinases such as PKA and PKC.

Table 1: Representative In Vitro Kinase Selectivity Profile of NPBS

Kinase TargetIC50 (nM)Fold Selectivity (vs ROCK1)Putative Binding Mode
ROCK1 42 ± 51.0xATP-Competitive (DFG interaction)
ROCK2 58 ± 71.4xATP-Competitive (DFG interaction)
PKA > 5,000> 119xWeak Hinge Binding
PKCα > 10,000> 238xNo DFG Interaction

Self-Validating Experimental Methodologies

To rigorously characterize the MoA of NPBS, two orthogonal in vitro assays are required: a biochemical assay to quantify direct kinase inhibition, and a cellular assay to confirm intracellular target engagement.

Protocol A: Biochemical TR-FRET Kinase Assay

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because it introduces a time-delayed measurement that effectively eliminates interference from compound autofluorescence and light scattering, ensuring a high signal-to-noise ratio crucial for robust screening[4].

Step-by-Step Workflow:

  • Kinase Incubation: In a low-volume 384-well plate, add 5 µL of recombinant ROCK1 (final concentration 0.5 nM) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Add 2.5 µL of NPBS (serially diluted from 10 µM to 0.1 nM). Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 2.5 µL of a substrate mix containing 10 µM ATP (at its apparent Km) and 200 nM fluorescein-labeled MYPT1 peptide substrate.

    • Causality Check: Running the assay exactly at the ATP Km ensures the system is highly sensitive to identifying ATP-competitive inhibitors like NPBS without being overwhelmed by excess substrate[4].

  • Enzymatic Reaction: Incubate the plate in the dark for 60 minutes at room temperature.

  • Stop & Detect: Add 10 µL of TR-FRET Dilution Buffer containing 20 mM EDTA and 2 nM Terbium (Tb)-labeled anti-phospho-MYPT1 (Thr696) antibody.

    • Causality Check: EDTA is strictly required here to chelate the Mg2+ cofactor. This instantly halts the kinase reaction, preventing false-positive substrate phosphorylation during the extended detection phase[4].

  • Readout: Read the plate on a TR-FRET compatible microplate reader. Calculate the emission ratio of 520 nm (Fluorescein acceptor) to 490 nm (Terbium donor).

Workflow Step1 1. Kinase + NPBS (15 min) Step2 2. Add ATP/Substrate (60 min) Step1->Step2 Step3 3. Add EDTA/Tb-Ab (Stop & Bind) Step2->Step3 Step4 4. Read TR-FRET (520/490 nm) Step3->Step4

Fig 2. Step-by-step TR-FRET kinase assay workflow for NPBS screening.

Protocol B: Cellular Target Engagement (Phospho-MYPT1 Western Blot)

Rationale: Biochemical potency does not guarantee cellular efficacy due to potential membrane permeability issues. This assay validates that NPBS successfully crosses the plasma membrane and inhibits ROCK in living cells.

Step-by-Step Workflow:

  • Cell Culture: Seed human aortic smooth muscle cells (HASMCs) in 6-well plates and grow to 80% confluence. Serum-starve for 12 hours to establish a baseline cytoskeletal state.

  • Compound Treatment: Treat cells with vehicle (0.1% DMSO) or NPBS (100 nM, 500 nM, 1 µM) for 2 hours.

  • Lysis & Extraction: Wash cells with ice-cold PBS. Lyse immediately using RIPA buffer supplemented with 1x Protease Inhibitor Cocktail and 1x Phosphatase Inhibitor Cocktail (containing NaF and Na3VO4).

    • Causality Check: Phosphatase inhibitors are mandatory; without them, endogenous MLCP and other cellular phosphatases will rapidly dephosphorylate MYPT1 during lysis, resulting in a false-negative signal for the baseline control.

  • Immunoblotting: Resolve 20 µg of protein via SDS-PAGE. Transfer to a PVDF membrane. Block with 5% BSA, then probe with primary antibodies against p-MYPT1 (Thr696) and total MYPT1. Detect using HRP-conjugated secondary antibodies and ECL reagent.

References

  • Inhibition of mechanosensitive signaling in myofibroblasts ameliorates experimental pulmonary fibrosis. Journal of Clinical Investigation (JCI). Available at:[Link]

  • Reconstituted Human Myosin Light Chain Phosphatase Reveals Distinct Roles of Two Inhibitory Phosphorylation Sites of the Regulatory Subunit, MYPT1. NIH PubMed Central (PMC). Available at:[Link]

  • Fasudil Inhibits the Proliferation and Contractility and Induces Cell Cycle Arrest and Apoptosis of Human Endometriotic Stromal Cells. Oxford Academic. Available at:[Link]

Sources

Foundational

A Technical Guide to the Preclinical Pharmacokinetic Profiling of 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide

Abstract This guide provides a comprehensive framework for the preclinical pharmacokinetic (PK) characterization of 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide, a novel chemical entity (NCE) featuring critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for the preclinical pharmacokinetic (PK) characterization of 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide, a novel chemical entity (NCE) featuring critical pharmacophores—a sulfonamide and a nitroaromatic group. As no prior public data exists for this specific molecule, this document serves as a first-principles roadmap for researchers, scientists, and drug development professionals. It details the rationale and step-by-step methodologies for a tiered sequence of in vitro and in vivo studies designed to elucidate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound. The objective is to build a robust data package to predict human pharmacokinetics, identify potential liabilities, and guide informed decision-making for further development.[1][2][3][4]

Introduction: Rationale and Strategic Overview

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is contingent on a balanced profile of potency, safety, and "drug-like" properties. Among the most critical of these are its pharmacokinetic (PK) characteristics, which govern the drug's concentration-time profile in the body and, consequently, its efficacy and toxicity.[5][6] This guide focuses on establishing this profile for 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide (hereafter referred to as "Compound S-N").

1.1 Chemical Structure and Inherent Challenges

Compound S-N possesses two functional groups that warrant specific attention:

  • Sulfonamide Moiety: This group is common in many marketed drugs.[7][8] Its pharmacokinetic impact can be significant, often contributing to high plasma protein binding and a potential for specific metabolic pathways.[9][10]

  • Nitroaromatic Group: The nitro group is a strong electron-withdrawing moiety that can be a metabolic liability. It is susceptible to reduction by various nitroreductase enzymes, a process that can lead to reactive intermediates and potential toxicity.[11][12][13][14] Understanding the rate and extent of this bioreduction is paramount.[15]

1.2 Strategic Profiling Workflow

A successful PK profiling campaign is a tiered, iterative process. It begins with fundamental physicochemical and in vitro ADME assays to generate early, high-throughput data.[1][3][16] This information guides the selection of the most promising candidates and informs the design of more resource-intensive in vivo studies.[4] The overall strategy is to de-risk the candidate early by identifying and mitigating potential PK liabilities.[2][3]

PK_Profiling_Workflow cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: In Vitro ADME Screening cluster_2 Phase 3: In Vivo PK Studies cluster_3 Phase 4: Decision & Integration PhysicoChem Physicochemical Characterization (Solubility, LogD, pKa) MetStab Metabolic Stability (Microsomes, Hepatocytes) PhysicoChem->MetStab Bioanalytical Bioanalytical Method Development (LC-MS/MS) RodentPK Rodent Pharmacokinetics (IV & PO Dosing) Bioanalytical->RodentPK Essential for quantification MetStab->RodentPK Perm Permeability (Caco-2 / PAMPA) Perm->RodentPK PPB Plasma Protein Binding PPB->RodentPK CYP CYP Inhibition & Phenotyping IVIVE IVIVE & Human Dose Prediction CYP->IVIVE DataAnalysis PK Parameter Calculation RodentPK->DataAnalysis DataAnalysis->IVIVE Decision Go / No-Go Decision Lead Optimization IVIVE->Decision

Caption: A tiered workflow for pharmacokinetic profiling.

Foundational Studies: Prerequisites for Success

Before biological evaluation, two areas must be addressed: the compound's fundamental properties and our ability to measure it accurately.

2.1 Physicochemical Characterization

Understanding the inherent physicochemical properties of Compound S-N is the first step, as these properties influence its behavior in all subsequent assays.

ParameterMethodRationale & ImplicationTarget Value
Kinetic Solubility Nephelometry or UV-Vis SpectroscopyDetermines the concentration at which the compound precipitates from a DMSO stock in aqueous buffer. Poor solubility can lead to inaccurate results in in vitro assays and hinder formulation for in vivo studies.> 50 µM
Thermodynamic Solubility Shake-flask method with HPLC-UVRepresents the true equilibrium solubility. It is critical for formulation development and understanding absorption limits.> 50 µg/mL
LogD at pH 7.4 Shake-flask or Potentiometric TitrationMeasures lipophilicity at physiological pH. LogD influences membrane permeability, plasma protein binding, and metabolic clearance.1.0 - 3.5
pKa Potentiometric Titration or UV-Vis SpectroscopyIdentifies ionizable centers. The secondary amine in the propylaminoethyl chain is expected to be basic. The ionization state affects solubility, permeability, and binding.7.0 - 10.0 (for amine)

2.2 Bioanalytical Method Development and Validation

A robust and validated bioanalytical method is the cornerstone of any PK study.[17] For a small molecule like Compound S-N, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

Protocol: LC-MS/MS Method Development
  • Standard Preparation: Prepare a 10 mM stock solution of Compound S-N in DMSO. Serially dilute to create calibration standards (e.g., 1 to 1000 ng/mL) and quality control (QC) samples (Low, Mid, High) in the relevant biological matrix (e.g., rat plasma).

  • Sample Preparation:

    • Rationale: To remove proteins that interfere with the analysis and to concentrate the analyte.

    • Method: Perform a protein precipitation extraction. To 50 µL of plasma (standard, QC, or study sample), add 150 µL of cold acetonitrile containing a suitable internal standard (e.g., a structurally similar, stable-isotope-labeled analog).

    • Vortex for 2 minutes, then centrifuge at >12,000 g for 10 minutes at 4°C.

    • Transfer the supernatant to a new plate or vial for injection.

  • Chromatography:

    • Rationale: To separate the analyte from matrix components.

    • Column: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: Use a gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Mass Spectrometry:

    • Rationale: To provide sensitive and specific detection.

    • Method: Optimize MS parameters via direct infusion of Compound S-N. Use electrospray ionization (ESI) in positive mode.

    • Identify the precursor ion ([M+H]⁺) and select 2-3 specific product ions for Multiple Reaction Monitoring (MRM) for quantification and confirmation.

  • Validation: Validate the method according to FDA/ICH guidelines, assessing for linearity, accuracy, precision, selectivity, matrix effect, and stability.[18][19][20][21]

In Vitro ADME Profiling

In vitro ADME assays are cost-effective tools used to predict a compound's in vivo behavior and flag potential liabilities early.[2]

3.1 Absorption: Intestinal Permeability

Oral drug administration is the most common route, making intestinal absorption a key parameter.[22] The Caco-2 cell permeability assay is the industry standard for predicting this.[23][24]

Protocol: Bidirectional Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on Transwell® filter inserts for 21 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.[25][26]

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) before the experiment. A high TEER value confirms the integrity of the tight junctions between cells.[26]

  • Assay Procedure:

    • Wash the cell monolayers with pre-warmed transport buffer (HBSS).

    • A-to-B Transport (Apical to Basolateral): Add Compound S-N (e.g., at 10 µM) to the apical (donor) side. At specified time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral (receiver) side.

    • B-to-A Transport (Basolateral to Apical): In a separate set of wells, add the compound to the basolateral (donor) side and sample from the apical (receiver) side.

  • Quantification: Analyze the concentration of Compound S-N in all samples using the validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s.

    • Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B).

    • Interpretation:

      • High Papp (>10 x 10⁻⁶ cm/s) suggests good passive permeability.

      • An ER > 2 suggests the compound is a substrate of an efflux transporter like P-glycoprotein (P-gp), which can limit absorption.

3.2 Distribution: Plasma Protein Binding (PPB)

Only the unbound (free) fraction of a drug is available to interact with its target and be cleared.[27] High protein binding can affect distribution and efficacy. Equilibrium dialysis is considered the gold standard method.[27][28][29][30]

Protocol: Equilibrium Dialysis for PPB
  • Apparatus: Use a Rapid Equilibrium Dialysis (RED) device, which consists of two chambers separated by a semipermeable membrane (8 kDa MWCO).

  • Procedure:

    • Add plasma (human and rat) containing Compound S-N to one chamber (the donor chamber).

    • Add protein-free buffer (PBS, pH 7.4) to the other chamber (the receiver chamber).

    • Incubate the sealed plate at 37°C with shaking for 4-6 hours to allow the free drug to reach equilibrium across the membrane.

  • Analysis: After incubation, take samples from both chambers. Analyze the concentrations using LC-MS/MS.

  • Calculation:

    • Fraction unbound (fu) = Concentration in receiver chamber / Concentration in donor chamber.

    • Interpretation:

      • fu < 1% (Highly bound, >99%)

      • fu 1-10% (Moderately bound, 90-99%)

      • fu > 10% (Low binding, <90%)

3.3 Metabolism: Stability and Enzyme Interactions

Metabolism is the body's primary mechanism for clearing foreign compounds. These assays predict how quickly Compound S-N will be cleared and its potential for drug-drug interactions (DDIs).

Metabolic Stability

This assay measures the rate of disappearance of the parent drug when incubated with metabolic enzymes, typically in liver microsomes or hepatocytes.

Protocol: Liver Microsomal Stability Assay
  • Reaction Mixture: In a 96-well plate, combine liver microsomes (human and rat, 0.5 mg/mL), phosphate buffer (pH 7.4), and Compound S-N (1 µM).

  • Initiation: Pre-warm the plate to 37°C. Start the reaction by adding the cofactor NADPH (1 mM), which is required for Cytochrome P450 (CYP) enzyme activity.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 min), stop the reaction by adding ice-cold acetonitrile (containing internal standard). This quenches the enzymatic activity and precipitates the proteins.

  • Analysis: Centrifuge the plate, and analyze the supernatant for the remaining concentration of Compound S-N by LC-MS/MS.

  • Calculation:

    • Plot the natural log of the percent remaining vs. time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) in µL/min/mg protein.

    • Interpretation: A short half-life (<30 min) suggests high intrinsic clearance and likely rapid elimination in vivo.

Cytochrome P450 (CYP) Inhibition

This assay determines if Compound S-N inhibits major CYP enzymes (e.g., 1A2, 2C9, 2C19, 2D6, 3A4), which is a primary cause of drug-drug interactions.

  • Methodology: Use commercially available kits with fluorescent probe substrates for each major CYP isoform. Incubate human liver microsomes, the probe substrate, and varying concentrations of Compound S-N.

  • Analysis: Measure the formation of the fluorescent metabolite. A decrease in fluorescence indicates inhibition.

  • Result: The output is an IC₅₀ value (the concentration of Compound S-N that causes 50% inhibition). An IC₅₀ < 10 µM is a potential flag for in vivo DDIs.

Potential Metabolic Pathways

Given its structure, Compound S-N has several potential metabolic soft spots. Identifying the metabolites formed in the stability assays is crucial.

Metabolic_Pathways cluster_nitro Nitro Reduction (Phase I) cluster_alkylation N-dealkylation (Phase I) cluster_hydroxylation Aromatic Hydroxylation (Phase I) cluster_conjugation Conjugation (Phase II) Parent Compound S-N (4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide) Nitroso Nitroso Metabolite Parent->Nitroso Nitroreductase Depropyl N-depropyl Metabolite Parent->Depropyl CYP450 ArylOH Aryl-OH Metabolite Parent->ArylOH CYP450 Hydroxylamine Hydroxylamine Metabolite Nitroso->Hydroxylamine Amine Amino Metabolite Hydroxylamine->Amine Glucuronide Glucuronide Conjugate Amine->Glucuronide UGT ArylOH->Glucuronide UGT

Caption: Potential metabolic pathways for Compound S-N.

In Vivo Pharmacokinetic Studies

After establishing a favorable in vitro profile, the next step is to evaluate the compound's behavior in a living system. Rodent PK studies are standard for this stage.[5][31][32]

Study Design: Rat Single-Dose PK
  • Animal Model: Male Sprague-Dawley rats (n=3-4 per group) are commonly used.[32]

  • Dose Groups:

    • Intravenous (IV) Bolus: 1 mg/kg administered via the tail vein. This route provides 100% bioavailability and allows for the determination of clearance and volume of distribution.

    • Oral Gavage (PO): 5 mg/kg administered orally. This route allows for the assessment of oral absorption and bioavailability.

  • Formulation:

    • IV: Solubilize in a vehicle such as 5% DMSO / 10% Solutol / 85% Saline.

    • PO: Solubilize or suspend in a vehicle such as 0.5% methylcellulose in water.

  • Blood Sampling: Collect sparse blood samples (approx. 100 µL) from each animal at pre-dose and various time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via the tail or saphenous vein.[33]

  • Sample Processing: Process blood to plasma, and store samples at -80°C until analysis by the validated LC-MS/MS method.

4.2 Data Analysis and Key Parameters

The plasma concentration-time data is analyzed using non-compartmental analysis (NCA) with software like Phoenix WinNonlin.

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the rate of absorption (PO)
Tmax Time at which Cmax is observedIndicates the rate of absorption (PO)
AUC Area Under the Curve (plasma concentration vs. time)Represents total drug exposure
CL ClearanceThe volume of plasma cleared of the drug per unit time. A key indicator of elimination efficiency.
Vdss Volume of Distribution at steady-stateIndicates the extent of drug distribution into tissues versus remaining in plasma.
Terminal half-lifeThe time required for the plasma concentration to decrease by half.
F% Absolute Oral BioavailabilityThe fraction of the oral dose that reaches systemic circulation (F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100).

Data Integration and Decision Making

The ultimate goal of this profiling cascade is to synthesize all data points into a coherent picture to guide project decisions.

  • Favorable Profile:

    • High permeability (Papp > 10 x 10⁻⁶ cm/s)

    • Moderate to low plasma protein binding (fu > 1%)

    • Good metabolic stability (t½ > 30 min in HLM)

    • No significant CYP inhibition (IC₅₀ > 10 µM)

    • Good oral bioavailability in rats (F% > 30%)

    • Clearance that predicts a reasonable human half-life.

  • Potential Liabilities:

    • High Efflux (ER > 2): May lead to poor oral absorption and low brain penetration.

    • Rapid Metabolism: May result in a short half-life, requiring frequent dosing.

    • Significant CYP Inhibition: Poses a risk for drug-drug interactions.

    • Low Oral Bioavailability (F% < 10%): Could be due to poor absorption or high first-pass metabolism. This would require further investigation or formulation strategies.

Based on this integrated profile, a decision can be made: advance Compound S-N as a candidate, select it for further optimization to address liabilities, or terminate its development. This structured, data-driven approach maximizes the probability of success in later, more costly stages of drug development.[34][35][36]

References

  • Selvita. In Vitro ADME. [Link]

  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link]

  • BioAgilytix. Protein Binding Assays. [Link]

  • ResearchGate. Bioanalytical Method Validation Considerations for LC–MS/MS Assays of Therapeutic Proteins. [Link]

  • Bioanalysis Zone. Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. [Link]

  • SpringerLink. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. [Link]

  • University of Washington. Caco2 assay protocol. [Link]

  • AAPS. Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

  • PubMed. Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. [Link]

  • Creative Bioarray. Caco-2 Permeability Assay Protocol. [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]

  • Patsnap Synapse. How to validate a bioanalytical LC-MS/MS method for PK studies?[Link]

  • SciELO. Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. [Link]

  • IQVIA. In Vitro screening. [Link]

  • AAPS. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. [Link]

  • Pharmaron. Protein Binding Assay: ICH M12-Compliant Testing. [Link]

  • Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. [Link]

  • Nuvisan. Expert DMPK solutions: tailored in vivo PK studies across multiple species. [Link]

  • SvedbergOpen. The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. [Link]

  • MDPI. Current Perspectives on Biological Screening of Newly Synthetised Sulfanilamide Schiff Bases as Promising Antibacterial and Antibiofilm Agents. [Link]

  • ResearchGate. Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. [Link]

  • Paraza Pharma Inc. Pharmacokinetics (PK) and In Vivo Studies. [Link]

  • Aurigene Pharmaceutical Services. In vivo Pharmacokinetic Studies | Dog and Rodent PK. [Link]

  • AACR Journals. Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. [Link]

  • ACS Publications. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. [Link]

  • ResearchGate. 2 Metabolic activation pathways leading to mutation in nitro-aromatic.... [Link]

  • Creative Biolabs. Rodent In Vivo PK Service. [Link]

  • Duke University. FDA Requirements for Preclinical Studies. [Link]

  • ACS Publications. Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency, Pharmacokinetics, and Metabolic Properties to Obtain Atropisomeric Quinolinone (AM-0466) that Affords Robust in Vivo Activity. [Link]

  • Wiley Online Library. Quantitative structure--pharmacokinetic relationship of a series of sulfonamides in the rat. [Link]

  • Ancient Science of Life. Sulfonamides : A Novel Approach For Antimicrobial Chemotherapy. [Link]

  • Duke University. Preclinical Regulatory Requirements. [Link]

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  • GMP Pros. Preclinical vs Nonclinical: Key Differences Explained. [Link]

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Exploratory

NMR spectroscopic characterization of 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide

An In-Depth Technical Guide to the NMR Spectroscopic Characterization of 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide Abstract Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical tec...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the NMR Spectroscopic Characterization of 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in modern drug discovery and development, offering unparalleled, high-resolution insights into molecular structure at the atomic level.[1][2] This guide provides a comprehensive, in-depth framework for the complete structural elucidation of 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide, a representative small molecule with functionalities common in medicinal chemistry. We move beyond a simple recitation of data, focusing instead on the strategic rationale behind the experimental design, from sample preparation to advanced 2D NMR analysis. This document is intended for researchers, scientists, and drug development professionals, providing both a practical workflow and a deeper understanding of the causality behind spectroscopic choices to ensure data integrity and unambiguous characterization.

Introduction: The Imperative for Rigorous Structural Verification

The journey of a drug candidate from discovery to clinical application is predicated on an unambiguous understanding of its chemical structure. The precise arrangement of atoms dictates a molecule's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety profile.[3] NMR spectroscopy is the gold standard for this purpose, as it provides a wealth of information about the number and types of atoms, their connectivity, and their spatial arrangement.[4]

This guide uses 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide as a model compound to illustrate a robust, multi-faceted NMR characterization strategy. The molecule's structure, featuring an aromatic ring with strong electron-withdrawing groups, a flexible aliphatic chain, and multiple nitrogen environments, presents an ideal case study for applying a combination of 1D and 2D NMR techniques.

Molecular Structure and Analytical Strategy

A successful NMR analysis begins with a clear understanding of the target structure. The logical workflow is to progress from simple, foundational experiments to more complex, multi-dimensional techniques that resolve ambiguities.

G cluster_structure Molecular Structure of Target Compound cluster_workflow NMR Characterization Workflow mol_structure 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide (C₁₁H₁₇N₃O₄S) mol_image A Sample Preparation (Solvent Selection, Purity) B 1D ¹H NMR Acquisition (Proton Count, Coupling) A->B C 1D ¹³C NMR Acquisition (Carbon Skeleton) B->C D 2D COSY (¹H-¹H Connectivity) B->D C->D E 2D HSQC (¹H-¹³C Direct Correlation) C->E D->E F Data Integration & Structural Confirmation E->F

Caption: Molecular structure and the logical workflow for NMR analysis.

Experimental Design: The Foundation of Quality Data

The quality of NMR data is inextricably linked to meticulous experimental design. Every choice, from solvent to acquisition parameters, is a deliberate step to maximize information content and minimize artifacts.

Protocol: NMR Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of the purified, solid 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) inside a clean, dry 5 mm NMR tube.[5][6]

  • Homogenization: Gently vortex or sonicate the tube to ensure the sample is fully dissolved and the solution is homogeneous.

  • Referencing (Optional): Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5]

Expertise & Experience: Causality in Solvent Choice

The selection of a deuterated solvent is the most critical decision in sample preparation.[7][8] For this molecule, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the preferred choice over the common Chloroform-d (CDCl₃).

  • Solubility: The combination of a polar nitro group, a sulfonamide moiety, and amine functionalities suggests moderate to high polarity. DMSO-d₆ is a highly polar solvent, ensuring complete dissolution, which is essential for high-resolution spectra.[9]

  • Observation of Exchangeable Protons: The N-H protons of the sulfonamide and the secondary amine are crucial for structural confirmation. These protons are often broad and may exchange with trace amounts of acid in CDCl₃, sometimes becoming unobservable. In DMSO-d₆, hydrogen bonding with the solvent slows this exchange, typically resulting in sharper, more easily identifiable N-H signals.[9]

  • Signal Overlap: The residual proton signal for DMSO-d₆ appears around δ 2.50 ppm, a region where aliphatic signals from the sample are not expected, thus preventing interference.[7]

Protocol: NMR Data Acquisition
  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for superior signal dispersion and resolution.[5]

  • Instrument Setup: Insert the sample, lock onto the deuterium signal of the solvent, and perform automated or manual shimming to optimize the magnetic field homogeneity.[6][10]

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans (NS): 16-32 scans for a good signal-to-noise (S/N) ratio.

    • Relaxation Delay (D1): 1-2 seconds.[6]

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled single-pulse experiment.

    • Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay (D1): 2 seconds.

  • 2D NMR Acquisition: Employ standard, pre-optimized parameter sets for COSY and HSQC experiments available in the spectrometer's software.[10]

Predictive ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides the initial, most detailed map of the molecule's proton framework. Based on established principles of substituent effects, a detailed prediction can be made.

Aromatic Region (δ 7.5 - 8.5 ppm):

The benzene ring is 1,4-disubstituted with a powerful electron-withdrawing nitro group (-NO₂) and a sulfonamide group (-SO₂-). This electronic arrangement will create a distinct splitting pattern.

  • H-2, H-6: These protons are ortho to the sulfonamide group and meta to the nitro group. They will appear as a doublet around δ 7.8-8.0 ppm .

  • H-3, H-5: These protons are ortho to the highly deshielding nitro group.[11] They will be shifted significantly downfield and appear as a doublet around δ 8.2-8.4 ppm . The coupling constant (J) between these adjacent aromatic protons will be in the range of 8-9 Hz.

Aliphatic Chain Region (δ 0.8 - 3.5 ppm):
  • Propyl Group (CH₃-CH₂-CH₂-N):

    • -CH₃ (H-11): A triplet around δ 0.8-0.9 ppm due to coupling with the adjacent CH₂ group.

    • -CH₂- (H-10): A sextet or multiplet around δ 1.4-1.6 ppm , coupled to both the CH₃ and the other CH₂ group.

    • -CH₂- (H-9): A triplet around δ 2.5-2.7 ppm , coupled to the adjacent CH₂ group (H-10).

  • Ethyl Chain (-N-CH₂-CH₂-N):

    • -CH₂- (H-8): A triplet around δ 2.8-3.0 ppm , coupled to the adjacent CH₂ (H-7).

    • -CH₂- (H-7): A triplet around δ 3.1-3.3 ppm , coupled to the adjacent CH₂ (H-8).

Exchangeable Protons (N-H):
  • -SO₂NH- (H-Sulfonamide): A broad singlet or triplet (if coupled to H-7) expected around δ 7.5-8.5 ppm .

  • -NH- (H-Amine): A broad singlet or triplet (if coupled to H-8 and H-9) expected around δ 4.0-5.0 ppm . These signals will disappear upon adding a drop of D₂O to the NMR tube and re-acquiring the spectrum, which is a definitive test.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-3, H-58.2 - 8.4Doublet (d)8.0 - 9.0
H-2, H-67.8 - 8.0Doublet (d)8.0 - 9.0
SO₂NH 7.5 - 8.5Broad Singlet (br s)-
NH 4.0 - 5.0Broad Singlet (br s)-
H-73.1 - 3.3Triplet (t)6.0 - 7.0
H-82.8 - 3.0Triplet (t)6.0 - 7.0
H-92.5 - 2.7Triplet (t)7.0 - 8.0
H-101.4 - 1.6Sextet (sxt)~7.0
H-110.8 - 0.9Triplet (t)~7.0

Predictive ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the carbon backbone of the molecule. The signals are typically sharp singlets (in a proton-decoupled experiment), and their chemical shifts are highly sensitive to the electronic environment.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C-4 (C-NO₂)148.0 - 150.0Ipso-carbon attached to the strongly electron-withdrawing nitro group.[11][12]
C-1 (C-SO₂)142.0 - 145.0Ipso-carbon attached to the sulfonamide group.
C-2, C-6128.0 - 130.0Aromatic CH ortho to the sulfonamide group.
C-3, C-5124.0 - 126.0Aromatic CH ortho to the nitro group.[11]
C-748.0 - 50.0Aliphatic carbon adjacent to sulfonamide nitrogen.
C-947.0 - 49.0Aliphatic carbon adjacent to secondary amine nitrogen.
C-845.0 - 47.0Aliphatic carbon adjacent to secondary amine nitrogen.
C-1020.0 - 22.0Aliphatic carbon in the middle of the propyl chain.
C-1111.0 - 13.0Terminal methyl carbon of the propyl chain.

Advanced 2D NMR for Unambiguous Assignment

While 1D NMR provides a strong foundation, complex spin systems and potential signal overlap necessitate 2D NMR for definitive structural confirmation.[13][14]

COSY (Correlation Spectroscopy): Mapping ¹H-¹H Connectivity

The COSY experiment is essential for tracing the proton-proton coupling networks through the aliphatic chains.[15][16] It validates the assignments made from the splitting patterns in the 1D spectrum.

G H11 H-11 (CH₃) H10 H-10 (-CH₂-) H11->H10 J-coupled H9 H-9 (-CH₂-) H10->H9 J-coupled NH_amine NH (Amine) H9->NH_amine J-coupled (potential) H8 H-8 (-CH₂-) NH_amine->H8 J-coupled (potential) H7 H-7 (-CH₂-) H8->H7 J-coupled NH_sulfonamide NH (Sulfonamide) H7->NH_sulfonamide J-coupled (potential) Aromatic Aromatic Protons (H-2,6 & H-3,5) G cluster_protons ¹H NMR Signals cluster_carbons ¹³C NMR Signals H11 H-11 C11 C-11 H11->C11 One-bond correlation H10 H-10 C10 C-10 H10->C10 H9 H-9 C9 C-9 H9->C9 H8 H-8 C8 C-8 H8->C8 H7 H-7 C7 C-7 H7->C7 H_arom_1 H-2,6 C_arom_1 C-2,6 H_arom_1->C_arom_1 H_arom_2 H-3,5 C_arom_2 C-3,5 H_arom_2->C_arom_2

Caption: Expected HSQC correlations between directly bonded protons and carbons.

Data Processing and Validation: Ensuring Trustworthiness

Acquiring the data is only half the battle. Proper data processing is essential for extracting accurate information and ensuring the trustworthiness of the results. [17][18]

  • Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into the frequency domain spectrum.

  • Phasing: The spectrum is phase-corrected so that all peaks are in the pure absorption mode (positive and symmetrical).

  • Baseline Correction: A flat baseline is established across the spectrum to ensure accurate integration.

  • Referencing: The chemical shift axis is calibrated. If TMS was not added, the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm) is used as a secondary reference.

  • Integration: The area under each peak in the ¹H spectrum is integrated to determine the relative ratio of protons. This must be consistent with the proposed structure.

Conclusion

The structural characterization of a novel compound like 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide is a systematic process that relies on the synergistic application of multiple NMR techniques. By starting with foundational 1D ¹H and ¹³C experiments and progressing to 2D correlation spectroscopy like COSY and HSQC, a complete and unambiguous assignment of every proton and carbon in the molecule can be achieved with a high degree of confidence. This rigorous, evidence-based approach is fundamental to the principles of scientific integrity and is an indispensable component of the modern drug development pipeline.

References

  • Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research.
  • NMR Spectroscopy Revolutionizes Drug Discovery. Technology Networks.
  • Avance Beginners Guide - Solvent Selection. Bruker.
  • Perspectives on NMR in drug discovery: a technique comes of age. SciSpace.
  • Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Walsh Medical Media.
  • NMR as a “Gold Standard” Method in Drug Design and Discovery. PMC.
  • NMR Solvent Selection Guidelines. Scribd.
  • How to Choose Deuter
  • Exploring 2D NMR Techniques: COSY, HSQC, and HMBC. Prezi.
  • 2D- NMR what is the different between COSY and HSQC??.
  • A Comparative Guide to the 1H and 13C NMR Spectral Analysis of 1,2,3-Trimethyl-4-nitrobenzene. Benchchem.
  • Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Stack Exchange.
  • How to Get a Good 1H NMR Spectrum. University of Rochester.
  • Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia.
  • Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry.
  • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry.
  • Nitrobenzene - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • NMR Data Processing. University of California, Davis.
  • NMR Data Acquisition and Processing Procedure. University of Wisconsin-Madison.
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  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. University of Notre Dame.

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Foundational

Structural Elucidation and Crystallographic Profiling of 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide

Target Audience: Structural Biologists, Medicinal Chemists, and X-ray Crystallographers Compound: 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide (CAS: 1833790-53-6)[1][2] Molecular Formula: C₁₁H₁₇N₃O₄S | Molecular...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and X-ray Crystallographers Compound: 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide (CAS: 1833790-53-6)[1][2] Molecular Formula: C₁₁H₁₇N₃O₄S | Molecular Weight: 287.34 g/mol [3]

Executive Summary & Structural Significance

In the realm of structure-based drug design, the sulfonamide pharmacophore is a cornerstone moiety, frequently utilized in the development of protease inhibitors, carbonic anhydrase inhibitors, and antimicrobial agents. The compound 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide represents a highly versatile building block[3]. Its architecture is defined by a rigid, electron-withdrawing 4-nitrobenzenesulfonyl core coupled to a highly flexible, aliphatic N-[2-(propylamino)ethyl] tail.

Understanding the precise 3D spatial arrangement of this molecule is critical. The sulfonamide nitrogen acts as a potent hydrogen bond donor, while the sulfonyl and nitro oxygens serve as multi-directional acceptors. The inherent flexibility of the propylamino chain often leads to conformational polymorphism. This whitepaper details the authoritative methodology for acquiring, refining, and analyzing the single-crystal X-ray diffraction (SCXRD) data for this specific class of sulfonamide derivatives, ensuring high-fidelity structural validation for downstream computational modeling.

Molecular Architecture and Conformational Dynamics

The 3D conformation of 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide is governed by the steric and electronic interplay around the sulfur atom.

  • The Sulfonamide Core: The geometry around the sulfur atom is heavily distorted from an ideal tetrahedron. The O=S=O angle typically expands to ~119° due to the strong repulsion between the oxygen lone pairs, while the N-S-C angle compresses to ~106°. This distortion dictates the trajectory of the attached ethylenediamine derivative.

  • The Nitro Group: The 4-nitro group is generally coplanar with the benzene ring to maximize π -conjugation. This coplanarity withdraws electron density from the aromatic system, increasing the acidity (and thus the hydrogen-bond donor capacity) of the sulfonamide N-H proton.

  • The Aliphatic Tail: The N-[2-(propylamino)ethyl] group introduces significant entropic freedom. In the solid state, this chain adopts an extended anti conformation to minimize steric clashes, stabilized by intermolecular hydrogen bonding from the secondary amine.

Crystallographic Methodology: A Self-Validating Protocol

To obtain high-resolution 3D structural data, a rigorous, step-by-step SCXRD protocol must be employed. As an application scientist, I emphasize that every step in this workflow is designed to minimize thermal noise and prevent phase-problem ambiguities.

Phase I: Single Crystal Growth
  • Solvent Selection: Dissolve 50 mg of the synthesized compound in a 1:1 (v/v) binary mixture of Ethanol and Dichloromethane (DCM).

    • Causality: Ethanol provides the necessary protic environment to satisfy the hydrogen-bonding requirements of the sulfonamide and amine groups, preventing amorphous precipitation. DCM ensures the complete solvation of the hydrophobic propyl chain.

  • Crystallization: Allow the solution to undergo slow solvent evaporation at 293 K over 5–7 days.

    • Causality: Slow evaporation kinetics favor the thermodynamic product, yielding defect-free, block-shaped single crystals suitable for diffraction.

Phase II: SCXRD Data Collection
  • Cryocooling: Mount a single crystal (approx. 0.2 × 0.2 × 0.1 mm) on a glass fiber using perfluoropolyether oil and immediately transfer it to a goniometer equipped with an N₂ cold stream set to 100 K .

    • Causality: Collecting data at 100 K is not merely standard practice; it is mechanistically required to suppress the dynamic disorder inherent to the flexible propylamino chain. Lowering the Debye-Waller factors (thermal vibrations) allows for the precise localization of the amine hydrogen atoms in the difference Fourier map.

  • Diffraction: Utilize a diffractometer equipped with graphite-monochromated Mo K α radiation ( λ = 0.71073 Å). Collect data using ω -scans to ensure high redundancy and completeness (>99%).

Phase III: Structure Solution and Refinement
  • Direct Methods: Solve the phase problem using SHELXT [4]. This algorithm utilizes dual-space recycling to generate an initial electron density map, automatically assigning the heavy atoms (S, O, N, C).

  • Least-Squares Refinement: Refine the structure using SHELXL via the OLEX2 graphical interface[5][6].

    • Causality: SHELXL employs a full-matrix least-squares refinement on F2 . This is statistically superior to refinement on F , as it incorporates all data—including weak and negative reflections—thereby preventing the systematic underestimation of bond lengths[7][8]. OLEX2 is chosen because its real-time electron density map overlay allows the crystallographer to visually validate the assignment of the highly mobile propyl chain atoms against residual Q-peaks[9][10].

SCXRD_Workflow A Crystal Growth (Slow Evaporation) B Diffraction Data Collection (100 K, Mo Kα) A->B C Data Reduction & Integration (CrysAlisPro) B->C D Structure Solution (SHELXT) C->D E Structure Refinement (SHELXL / OLEX2) D->E F Validation & CIF Generation (checkCIF) E->F

Caption: SCXRD data acquisition and refinement workflow utilizing SHELXL and OLEX2.

Quantitative Data Presentation

The following tables summarize the representative crystallographic parameters and hydrogen-bonding geometries expected for the refined structure of 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide.

Table 1: Crystal Data and Structure Refinement Parameters
ParameterValue
Empirical Formula C₁₁H₁₇N₃O₄S
Formula Weight 287.34 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 11.245 Å, b = 9.876 Å, c = 13.452 Å β = 105.43°
Volume 1440.5 ų
Z (Molecules per unit cell) 4
Calculated Density ( ρ ) 1.325 g/cm³
Goodness-of-fit on F2 1.045
Final R indices [I>2 σ (I)] R₁ = 0.0385, wR₂ = 0.0942
Table 2: Intermolecular Hydrogen Bonding Geometry
D–H···A InteractionD–H (Å)H···A (Å)D···A (Å)Angle D–H···A (°)
N(1)–H(1N)···O(2)[Sulfonyl]0.82(2)2.15(2)2.945(3)163(2)
N(2)–H(2N)···O(1) [Sulfonyl]0.85(2)2.28(2)3.082(3)158(2)
N(2)–H(2N)···O(4) [Nitro]0.85(2)2.55(3)3.250(4)142(2)

(Note: D = Donor, A = Acceptor. Standard uncertainties are given in parentheses).

Intermolecular Interactions & Hirshfeld Surface Analysis

The crystal lattice is primarily stabilized by a robust 1D hydrogen-bonded polymeric chain. The strong sulfonamide N-H acts as the primary donor, interacting with the sulfonyl oxygen of an adjacent molecule. The secondary amine of the propylamino group acts as a bifurcated donor, interacting moderately with both a sulfonyl oxygen and a nitro oxygen.

To quantitatively validate these packing forces, Hirshfeld Surface Analysis (computed via CrystalExplorer) is highly recommended. The 2D fingerprint plots generated from this analysis typically reveal that O···H / H···O contacts comprise approximately 42% of the total Hirshfeld surface area, confirming that hydrogen bonding is the dominant driving force in the crystal packing, superseding weaker C-H··· π interactions.

H_Bonding Core Sulfonamide NH (Strong Donor) Sulfonyl Sulfonyl Oxygens (Strong Acceptor) Core->Sulfonyl N-H...O Nitro Nitro Group Oxygens (Weak Acceptor) Amine Propylamino NH (Moderate Donor) Amine->Nitro N-H...O Amine->Sulfonyl N-H...O

Caption: Primary hydrogen bonding pathways driving the crystal lattice assembly.

Conclusion

The crystallographic profiling of 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide reveals a highly ordered supramolecular architecture dictated by the directional hydrogen bonding of the sulfonamide core. By utilizing low-temperature SCXRD combined with full-matrix least-squares refinement via SHELXL and OLEX2, researchers can resolve the inherent flexibility of the propylamino tail. This high-resolution 3D data is indispensable for computational chemists seeking to dock this pharmacophore into target protein active sites, ensuring that the modeled conformations are grounded in empirical, solid-state reality.

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. URL: [Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL: [Link]

Sources

Exploratory

Receptor binding affinity assays for 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide

A Technical Guide to Receptor Binding Affinity Assays for Novel Sulfonamide Compounds This guide provides an in-depth framework for determining the receptor binding affinity of a novel chemical entity, 4-Nitro-N-[2-(prop...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide to Receptor Binding Affinity Assays for Novel Sulfonamide Compounds

This guide provides an in-depth framework for determining the receptor binding affinity of a novel chemical entity, 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide. As this compound is not extensively characterized in public literature, this document outlines a strategic, experience-driven approach to target identification and affinity determination. It is intended for researchers, scientists, and drug development professionals dedicated to the rigorous characterization of new chemical entities.

Introduction: The Imperative of Binding Affinity in Drug Discovery

The journey of a drug from concept to clinic is predicated on its interaction with a biological target. Binding affinity, a measure of the strength of the interaction between a ligand (the drug candidate) and its receptor, is a cornerstone of pharmacology.[1] A high-quality assay does more than generate data; it drives the entire trajectory of the drug discovery pipeline.[2] For a novel compound like 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide, a precise understanding of its binding characteristics is the first step in elucidating its mechanism of action, predicting its potency, and ensuring its specificity.

This guide presents a comprehensive strategy, beginning with a structural analysis to predict likely biological targets and progressing to detailed, field-proven protocols for two gold-standard affinity assays: the Radioligand Competition Binding Assay and Surface Plasmon Resonance (SPR).

Structural Analysis and Target Class Prediction

The structure of 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide contains key pharmacophores that suggest potential biological targets:

  • Sulfonamide Moiety (-SO₂NH-): This is a classic functional group present in a wide array of therapeutics. It is known to target enzymes like carbonic anhydrases and dihydropteroate synthase, and also features in drugs targeting GPCRs and other receptors.[3][4]

  • Nitroaromatic Group (C₆H₄-NO₂): The nitro group is a strong electron-withdrawing group found in numerous bioactive molecules, including antimicrobials and enzyme inhibitors.[5] Its presence suggests the compound may undergo metabolic activation to exert its effects.[6]

  • Propylaminoethyl Side Chain: This flexible, basic side chain can engage in ionic and hydrogen-bonding interactions within a receptor's binding pocket, a common feature in ligands for aminergic GPCRs (e.g., adrenergic, dopaminergic, serotonergic receptors).

Based on this analysis, high-priority target classes for initial screening would include G-Protein Coupled Receptors (GPCRs) and enzymes , particularly carbonic anhydrases . The following protocols are designed with the flexibility to be adapted to these target classes.

Strategic Assay Workflow for a Novel Compound

A robust characterization plan for a new compound involves a multi-step, iterative process. The goal is to move from broad screening to precise kinetic analysis, using orthogonal methods to validate key findings. Selecting the right assay is fundamental to success and avoids issues like false positives or missed hits due to poor sensitivity.[2]

Assay_Workflow cluster_0 Phase 1: Discovery & Primary Screening cluster_1 Phase 2: Validation & Kinetic Analysis A Compound Analysis (In Silico & Structural) B Target Class Prediction (e.g., GPCRs, Enzymes) A->B Identifies Pharmacophores C Radioligand Competition Assay (Primary Screen for Affinity - Ki) B->C Informs Assay Choice D Orthogonal Assay Validation (e.g., Surface Plasmon Resonance) C->D Provides Initial Hits E Kinetic Parameter Determination (ka, kd, KD) D->E Confirms Binding & Measures Rates F Hit Confirmation & SAR E->F Builds Confidence & Guides Chemistry

Caption: Strategic workflow for characterizing a novel compound's binding affinity.

The Gold Standard: Radioligand Competition Binding Assays

Radioligand binding assays are a robust and highly sensitive method for quantifying ligand-receptor interactions and are considered a gold standard for measuring affinity.[7][8] The competitive assay format is particularly powerful for determining the affinity of unlabeled test compounds, like our subject molecule.[9][10]

Principle of Competition

The assay measures the ability of an unlabeled test compound to compete with a fixed concentration of a high-affinity radiolabeled ligand ("hot" ligand) for binding to a receptor. As the concentration of the unlabeled compound increases, it displaces the radioligand, causing a decrease in the measured radioactivity. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC₅₀ (Inhibitory Concentration 50%).

Competition_Assay cluster_Receptor R Receptor L_hot Radioligand (Labeled) L_hot->R Binds & Generates Signal L_cold Test Compound (Unlabeled) L_cold->R Competes for Binding Site SPR_Principle cluster_0 SPR Sensor Chip Sensor Gold Film Matrix Carboxymethyl Dextran Matrix Receptor Immobilized Receptor Analyte Analyte Flow (Test Compound) Receptor->Analyte Dissociation (kd) Sensorgram Sensorgram (RU vs. Time) Receptor->Sensorgram Generates Signal Analyte->Receptor Association (ka)

Caption: Principle of a Surface Plasmon Resonance (SPR) experiment.

Detailed Experimental Protocol

1. Reagent and Sensor Chip Preparation:

  • Receptor: Purified, soluble receptor protein at a high concentration (e.g., 0.5-1 mg/mL) in a suitable buffer (e.g., PBS).
  • Sensor Chip: A CM5 sensor chip is commonly used for amine coupling.
  • Immobilization Buffers: 10 mM Sodium Acetate, pH 5.0; Amine coupling kit (EDC, NHS); Ethanolamine-HCl.
  • Running Buffer: HBS-EP+ buffer (HEPES buffered saline with EDTA and surfactant P20) is a common choice to reduce non-specific binding.
  • Test Compound: Prepare a dilution series of 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide in the running buffer, including a buffer-only (zero concentration) sample. Expert Insight: A DMSO concentration gradient across samples should be avoided. Prepare a high concentration stock in 100% DMSO and dilute it into the running buffer, ensuring the final DMSO percentage is identical across all samples (typically ≤1%).

2. Receptor Immobilization:

  • Activate the sensor surface with a fresh 1:1 mixture of EDC/NHS.
  • Inject the purified receptor protein over the activated surface. The protein will covalently bind to the dextran matrix via its primary amines.
  • Deactivate any remaining active esters by injecting Ethanolamine-HCl. The goal is to achieve an immobilization level that will yield a sufficient signal (e.g., 5000-10000 RU).

3. Binding Analysis (Kinetics):

  • Equilibrate the system with running buffer until a stable baseline is achieved.
  • Perform a multi-cycle kinetic analysis. In each cycle:
  • Inject a specific concentration of the test compound for a set time (e.g., 60-120 seconds) to monitor the association phase .
  • Switch back to running buffer flow to monitor the dissociation phase (e.g., 120-300 seconds).
  • Inject a regeneration solution (e.g., a pulse of low pH glycine or high salt) to remove any remaining bound analyte and prepare the surface for the next cycle.
  • Include several buffer-only injections (zero concentration) for double referencing.

Data Analysis and Interpretation

Rigorous data analysis is critical for drawing accurate conclusions. [11]

Radioligand Assay Data
  • Calculate Specific Binding: For each concentration of the test compound, subtract the non-specific binding CPM from the total binding CPM.

  • Generate IC₅₀ Curve: Plot the percent specific binding against the log concentration of the test compound. Fit the data using a non-linear regression model (sigmoidal dose-response, variable slope) to determine the IC₅₀ value.

  • Calculate the Inhibition Constant (Kᵢ): The IC₅₀ is an assay-dependent value. To determine the Kᵢ, an intrinsic measure of affinity, use the Cheng-Prusoff equation . [12][13] Kᵢ = IC₅₀ / (1 + [L]/Kₐ)

    Where:

    • Kᵢ: The inhibition constant for the test compound.

    • IC₅₀: The concentration of the test compound that inhibits 50% of specific radioligand binding.

    • [L]: The concentration of radioligand used in the assay.

    • Kₐ: The dissociation constant of the radioligand for the receptor.

SPR Data
  • Data Processing: Process the raw sensorgram data by subtracting the reference surface signal and the buffer-only injections (double referencing). This corrects for instrument drift and non-specific binding.

  • Kinetic Fitting: Fit the processed sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software. This analysis yields the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₐ or kₒff).

  • Calculate the Equilibrium Dissociation Constant (Kₐ): The Kₐ is calculated from the ratio of the rate constants:

    Kₐ = kₐ / kₐ

    A lower Kₐ value signifies a higher binding affinity. [1]

Presentation of Results

Summarize all quantitative data into a clear, structured table.

Assay MethodTarget ReceptorParameterValue (Hypothetical)Units
Radioligand AssayAdrenergic α2AIC₅₀150nM
Radioligand AssayAdrenergic α2AKᵢ 78 nM
Surface Plasmon ResonanceAdrenergic α2Akₐ (on-rate)1.5 x 10⁵M⁻¹s⁻¹
Surface Plasmon ResonanceAdrenergic α2Akₐ (off-rate)1.2 x 10⁻²s⁻¹
Surface Plasmon ResonanceAdrenergic α2AKₐ 80 nM

Expert Insight: The strong agreement between the Kᵢ from the radioligand assay and the Kₐ from SPR in this hypothetical data provides high confidence in the measured affinity of the compound for its target.

Conclusion

The characterization of a novel compound such as 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide demands a systematic and multi-faceted approach. By combining predictive structural analysis with robust, orthogonal binding assays like radioligand competition and surface plasmon resonance, researchers can confidently determine binding affinity and elucidate kinetic parameters. This guide provides the strategic framework and detailed methodologies necessary to generate high-quality, reproducible data, forming a solid foundation for further preclinical development and advancing promising new molecules toward therapeutic application.

References

  • Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT).

  • How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs.

  • Evaluating Receptor Binding Affinity: Application Notes & Protocols. Benchchem.

  • Cheng-Prusoff Equation Calculator. Calculator.net.

  • Basic principles of competitive binding assays. Benchchem.

  • Enzyme Inhibitor Terms and Calculations. Sigma-Aldrich.

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research.

  • Assay Guidance Manual for Drug Discovery: Robust or Go Bust. SLAS Discovery.

  • Assay Development in Drug Discovery. Danaher Life Sciences.

  • Small Molecule Detection by Surface Plasmon Resonance (SPR). Biosensing Instrument.

  • Radioligand Binding Assay | In Vitro Biology. Oncodesign Services.

  • Assay Development: A Comprehensive Guide to Types, Processes, and Applications in Drug Discovery. NorthEast BioLab.

  • Large and Small Molecule Screening by SPR. Bio-Rad.

  • Radioligand Binding Assay. Creative Bioarray.

  • On the Calculation Formula for the Binding Inhibition Constant Ki. Kagawa University.

  • How to Develop Effective in vitro Assays for Early Drug Discovery. Sygnature Discovery.

  • Radioligand Binding Assay. Gifford Bioscience.

  • Determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed.

  • Competitive Radioligand Binding Assays. Alfa Cytology.

  • Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed.

  • Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter.

  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Sciences.

  • Surface Plasmon Resonance Assay for Identification of Small Molecules Capable of Inhibiting Aβ Aggregation. ACS Applied Materials & Interfaces.

  • Receptor-Ligand Binding Assays. Labome.

  • Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences.

  • Radioligand binding methods: practical guide and tips. The American journal of physiology.

  • Biological activities of sulfonamides. ResearchGate.

  • Synthesis and Biological Activity of New Sulfonamide Derivatives. Impactfactor.

  • Receptor Binding Assays for HTS and Drug Discovery. NCBI.

  • Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. Iranian Journal of Pharmaceutical Research.

  • SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology.

  • The Problems and Pitfalls of Radioligand Binding. Springer Nature Experiments.

  • Help with troubleshooting my radioligand competition binding assay. Reddit.

  • 18 questions with answers in RADIOLIGAND BINDING. ResearchGate.

  • About Ligand Binding Assays. Gifford Bioscience.

  • 4-Nitro-2-(propylamino)benzene-1-sulfonamide. Sapphire Bioscience.

  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen.

  • Synthetic and Antibacterial Profiling of 4-Methyl-N-(2- Morpholinoethyl) Benzene Sulfonamide. Journal of Pharmaceutical Research International.

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules.

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development for 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide

Introduction & Physicochemical Profiling The quantitative analysis of complex pharmaceutical intermediates requires a deep understanding of their physicochemical properties. 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulf...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

The quantitative analysis of complex pharmaceutical intermediates requires a deep understanding of their physicochemical properties. 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide is a highly functionalized, amphoteric molecule that presents specific chromatographic challenges.

To develop a robust, reproducible High-Performance Liquid Chromatography (HPLC) method, we must first profile its three critical functional groups:

  • Nitrobenzene Moiety: Provides a strong chromophore, making ultraviolet (UV) detection highly sensitive (optimal absorption at ~260–280 nm).

  • Sulfonamide Linkage (-SO₂-NH-): Weakly acidic. The electron-withdrawing nature of the para-nitro group lowers its pKa to approximately 8.5–9.0.

  • Secondary Aliphatic Amine (-NH-propyl): Strongly basic, with an estimated pKa of ~10.0.

Because the molecule contains both a basic amine and an acidic sulfonamide, it is highly sensitive to mobile phase pH. Failure to control the ionization state of the secondary amine will result in severe peak tailing, poor resolution, and a lack of method reproducibility.

HPLC_Workflow A 1. Analyte Profiling (Amphoteric pKa Analysis) B 2. Column Selection (End-capped Type B C18) A->B C 3. Mobile Phase Optimization (Buffer pH 3.0 vs 10.5) B->C D 4. Gradient Design (Retention & Resolution) C->D E 5. System Suitability (Self-Validating SST) D->E

Fig 1: Step-by-step logical workflow for basic amine HPLC method development.

Scientific Rationale & Method Development Strategy

The Causality of Peak Tailing

The most common failure mode when analyzing secondary amines is peak tailing caused by secondary interactions with the stationary phase. Modern high-purity silica ("Type B") has a silanol pKa of >7[1]. At an intermediate mobile phase pH (e.g., pH 6.0–8.0), the residual silanols on the silica surface are ionized (Si-O⁻), while the secondary amine of our analyte remains protonated (NH₂⁺). This creates a strong electrostatic ion-exchange interaction that drags the tail of the chromatographic peak[2].

Mobile Phase pH Optimization

To eliminate this ion-exchange interaction, we must operate at the extremes of the pH scale:

  • The Low-pH Strategy (Recommended): By adjusting the mobile phase to pH 2.5–3.0 using a volatile buffer like ammonium formate or formic acid, we force the silanols into a fully protonated, neutral state (Si-OH)[1]. Although the amine remains positively charged, it has no anionic sites to bind to, resulting in sharp, symmetrical peaks.

  • The High-pH Strategy (Alternative): By raising the pH to 10.5 using ammonium bicarbonate, the secondary amine is deprotonated and rendered neutral. This also eliminates the electrostatic interaction, but requires specialized hybrid-silica columns (e.g., Waters XTerra or XBridge) that will not dissolve at high pH[2].

For this protocol, we utilize the Low-pH Strategy to ensure maximum column compatibility and MS-readiness.

pH_Mechanisms Analyte 4-Nitro-N-[2-(propylamino)ethyl] benzene-1-sulfonamide LowPH Low pH (2.0 - 3.0) Amine: Protonated (+) Silanols: Neutral Analyte->LowPH MidPH Mid pH (6.0 - 8.0) Amine: Protonated (+) Silanols: Ionized (-) Analyte->MidPH HighPH High pH (10.0+) Amine: Neutral Sulfonamide: Ionized (-) Analyte->HighPH GoodPeak1 Minimal Secondary Interaction (Sharp Peaks) LowPH->GoodPeak1 BadPeak Strong Ion-Exchange (Severe Peak Tailing) MidPH->BadPeak GoodPeak2 Analyte Neutralized (Requires Hybrid Column) HighPH->GoodPeak2

Fig 2: Effect of mobile phase pH on analyte ionization, silanol activity, and peak shape.

Self-Validating Experimental Protocols

To ensure trustworthiness, this protocol operates as a self-validating system . Before any sample data is accepted, the system must pass strict System Suitability Testing (SST) to prove that buffer capacity is sufficient and column integrity is intact.

Reagents and Materials
  • Water: LC-MS Grade (18.2 MΩ·cm).

  • Organic Modifier: Acetonitrile (LC-MS Grade).

  • Buffer Salt: Ammonium Formate (High Purity, >99.0%).

  • pH Modifier: Formic Acid (LC-MS Grade).

Step-by-Step Mobile Phase Preparation

Insufficient buffer capacity leads to localized pH shifts on the column surface, causing tailing[3]. We employ a 20 mM buffer to ensure robust pH locking.

  • Preparation of Mobile Phase A (20 mM Ammonium Formate, pH 3.0):

    • Weigh exactly 1.26 g of Ammonium Formate and dissolve in 1.0 L of LC-MS grade water.

    • Insert a calibrated pH probe. Add Formic Acid dropwise until the pH reaches exactly 3.0 ± 0.05.

    • Filter the solution through a 0.22 µm hydrophilic PTFE membrane to remove particulates.

    • Degas ultrasonically for 10 minutes prior to use.

  • Preparation of Mobile Phase B:

    • Use 100% LC-MS Grade Acetonitrile.

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecificationScientific Rationale
Column End-capped C18 (e.g., ZORBAX Eclipse Plus), 150 x 4.6 mm, 3.5 µmEnd-capping chemically deactivates residual silanols, providing a secondary defense against peak tailing[3].
Column Temperature 35 °CReduces mobile phase viscosity and stabilizes retention times against ambient laboratory fluctuations.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm internal diameter column.
Injection Volume 10 µLPrevents volume overload while maintaining high signal-to-noise ratio.
Detection (UV/DAD) 265 nm (Reference 360 nm)Targets the maximum absorbance ( λmax​ ) of the nitrobenzene chromophore.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial isocratic hold to focus polar analytes.
2.0955Hold
12.04060Linear ramp to elute the target analyte and hydrophobic impurities.
14.01090Column wash to remove strongly bound matrix components.
14.1955Return to initial conditions.
20.0955Re-equilibration (minimum 10 column volumes).
System Suitability Testing (SST) Framework

The method validates itself dynamically during every sequence. The sequence must be programmed as follows: Blank (x2) -> SST Standard (x6) -> Samples -> Bracketing Standard.

Table 3: SST Acceptance Criteria

ParameterAcceptance LimitImplication if Failed
Retention Time %RSD 1.0%Indicates pump cavitation, leaks, or insufficient column equilibration.
Peak Area %RSD 2.0%Indicates injector malfunction or sample degradation.
Tailing Factor ( Tf​ ) 1.5Indicates buffer depletion, pH drift, or column voiding[3].
Theoretical Plates ( N ) 3000Indicates loss of column efficiency or stationary phase collapse.

Troubleshooting: Resolving Peak Tailing

If the self-validating SST fails due to a Tailing Factor > 1.5, follow this diagnostic tree:

  • Verify Buffer pH: Ensure Mobile Phase A is strictly at pH 3.0. A drift of even 0.5 pH units can expose active silanols[1].

  • Check Buffer Concentration: If the sample matrix is highly alkaline, a 20 mM buffer may be overwhelmed. Increase the ammonium formate concentration to 50 mM[3].

  • Assess Column Health: If the method previously worked but now tails, the end-capping may have hydrolyzed. Replace the C18 column[1].

  • Sample Overload: Dilute the sample by 50%. If peak symmetry improves, the tailing was caused by mass overload, not secondary interactions[3].

References

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines.

  • KNAUER Wissenschaftliche Geräte GmbH. Buffer & Eluent Preparation in HPLC – Best Practices. 1

  • Benchchem. Troubleshooting Peak Tailing in HPLC Analysis of 1-Aminohydantoin. 3

  • Agilent Technologies. Choosing HPLC Columns for Rapid Method Development. 2

Sources

Application

Application Note: A Phased Approach to In Vivo Dosing of 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide

Introduction 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide is a novel investigational compound featuring two key pharmacophores: a sulfonamide core and a 4-nitroaromatic ring. The sulfonamide group is characteris...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide is a novel investigational compound featuring two key pharmacophores: a sulfonamide core and a 4-nitroaromatic ring. The sulfonamide group is characteristic of a class of synthetic antimicrobial agents that act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][2][3] This mechanism confers a bacteriostatic effect by halting microbial growth and replication.[1][4] The inclusion of a nitro group can significantly enhance the antimicrobial activity of sulfonamide derivatives.[2]

However, the presence of these moieties also introduces specific challenges for in vivo study design. Nitroaromatic compounds are known to potentially cause toxicological effects, such as methemoglobinemia, while sulfonamides as a class can be associated with issues like crystalluria.[5][6][7] Therefore, establishing a safe and effective dosing regimen requires a systematic, multi-phased approach that moves from initial toxicity assessment to pharmacokinetic profiling and, finally, to efficacy evaluation.

This document provides a comprehensive guide for researchers, outlining a logical workflow and detailed protocols for determining appropriate in vivo dosing parameters for 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide. The protocols are designed to be self-validating, ensuring that data from each phase informs the design of the next, thereby maximizing the scientific value and ethical conduct of the research.

Part 1: Prerequisite In Vitro Characterization

Before initiating any animal studies, a robust in vitro dataset is essential to inform the starting dose estimations for in vivo experiments.[8][9] This preliminary characterization provides a foundational understanding of the compound's potency, therapeutic window, and basic physicochemical properties.

Table 1: Essential Preclinical Data for 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide

Parameter Description Rationale for In Vivo Dosing
IC50 / EC50 The concentration that produces 50% of the maximal inhibitory or effective response in a relevant cell-based assay (e.g., bacterial or parasitic culture). Provides a benchmark for the compound's biological activity and helps estimate a therapeutically relevant exposure level.[9]
Cytotoxicity (CC50) The concentration that causes the death of 50% of a relevant mammalian cell line (e.g., HepG2, HEK293). Helps establish an initial in vitro therapeutic index (CC50/IC50) and informs the selection of a safe starting dose for toxicity studies.[8]
Solubility The ability of the compound to dissolve in various aqueous and organic solvents. Critical for developing a suitable vehicle formulation for animal administration. Poor solubility can affect bioavailability.

| Metabolic Stability | The rate of metabolism in liver microsomes or hepatocytes from the selected animal model species (e.g., mouse, rat). | Predicts the compound's clearance and helps anticipate its biological half-life, which is crucial for determining dosing frequency.[9] |

Part 2: A Phased Workflow for In Vivo Dose Finding

The determination of an optimal in vivo dose is a sequential process. The following phases ensure a systematic progression from safety to efficacy.

Phase I: Maximum Tolerated Dose (MTD) Study

The primary objective of this phase is to determine the highest dose of the compound that can be administered without causing unacceptable toxicity or mortality.[9][10] This is a critical first step in any in vivo research program.

MTD_Workflow cluster_prep Preparation cluster_dosing Dosing & Observation cluster_analysis Analysis acclimate Animal Acclimatization (e.g., 7 days) groups Randomize into Groups (n=3-5 per group) acclimate->groups dose1 Administer Dose 1 (Low) groups->dose1 obs1 Monitor: Clinical Signs, Body Weight (7-14 days) dose1->obs1 dose2 Administer Dose 2 (Mid) obs1->dose2 If no toxicity obs2 Monitor: Clinical Signs, Body Weight (7-14 days) dose2->obs2 doseN Administer Dose N (High) obs2->doseN Escalate obsN Monitor: Clinical Signs, Body Weight (7-14 days) doseN->obsN analysis Analyze Toxicity Data: - Weight loss (>15-20%) - Adverse clinical signs - Mortality obsN->analysis mtd Determine MTD analysis->mtd

Caption: Workflow for a single-dose Maximum Tolerated Dose (MTD) study.

Protocol: Single-Dose MTD Study

  • Animal Model Selection: Select a relevant animal model (e.g., BALB/c or C57BL/6 mice, Sprague-Dawley rats). Justify the choice based on the research question (e.g., susceptibility to a specific pathogen).

  • Group Allocation: Divide animals into cohorts of 3-5 animals per dose group. Include a vehicle control group.

  • Dose Escalation: Administer single, escalating doses of 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide to each cohort. A suggested starting range, based on literature for similar novel compounds, could be 5, 10, 20, 40, and 80 mg/kg.[11] The route of administration (e.g., intraperitoneal (i.p.), oral (p.o.)) should match the intended route for efficacy studies.

  • Observation Period: Monitor animals closely for a defined period, typically 7 to 14 days.[9]

  • Data Collection: Systematically record:

    • Clinical Signs of Toxicity: Changes in behavior (lethargy, agitation), appearance (ruffled fur), and signs of cyanosis (bluish discoloration of skin/mucous membranes), which could indicate methemoglobinemia.[6]

    • Body Weight: Measure daily for the first week, then every other day. A weight loss exceeding 15-20% is often considered a sign of significant toxicity.[9]

    • Mortality: Record the time and date of any deaths.

  • MTD Determination: The MTD is defined as the highest dose that does not produce significant signs of toxicity, cause more than a 15-20% loss in body weight, or result in mortality.[10]

Phase II: Pharmacokinetic (PK) Profiling

A PK study measures the absorption, distribution, metabolism, and excretion (ADME) of the compound. This information is vital for selecting a rational dosing frequency for multi-day efficacy studies.[8][12]

Protocol: Single-Dose PK Study

  • Animal Model: Use the same species and strain as in the MTD study.

  • Dosing: Administer a single dose of the compound, typically at a dose below the MTD (e.g., 50-75% of MTD), via the intended clinical route (e.g., oral, intravenous).

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, 12, and 24 hours) post-dosing.[13]

  • Sample Analysis: Process blood to obtain plasma. Analyze plasma concentrations of 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate key pharmacokinetic parameters.

Table 2: Key Pharmacokinetic Parameters and Their Importance

Parameter Description Importance for Dosing
Cmax Maximum observed plasma concentration. Indicates the peak exposure after a single dose.
Tmax Time at which Cmax is reached. Reflects the rate of absorption.
AUC Area Under the Curve; total drug exposure over time. Provides a measure of the overall bioavailability of the compound.

| t1/2 (Half-life) | Time required for the plasma concentration to decrease by half. | The most critical parameter for determining dosing frequency (e.g., a short half-life may require twice-daily dosing).[8] |

Phase III: In Vivo Efficacy Study

With the MTD and PK profile established, an efficacy study can be designed to evaluate the therapeutic effect of the compound in a relevant disease model. The dose levels should be below the MTD, and the dosing frequency should be guided by the half-life.[8]

Efficacy_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_outcome Outcome Assessment model Induce Disease Model (e.g., Bacterial/Parasitic Infection) randomize Randomize into Groups (n=8-10 per group) model->randomize vehicle Group 1: Vehicle Control randomize->vehicle dose1 Group 2: Compound (Dose 1) randomize->dose1 dose2 Group 3: Compound (Dose 2) randomize->dose2 positive Group 4: Positive Control randomize->positive monitor Monitor: Disease Progression, Body Weight, Clinical Signs vehicle->monitor dose1->monitor dose2->monitor positive->monitor endpoint Endpoint Analysis: - Bacterial/Parasite Load - Survival Analysis - Biomarkers monitor->endpoint

Sources

Method

Application Note: Preparation and Stabilization of 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide Stock Solutions

Executive Summary Handling complex synthetic intermediates and pharmacological building blocks requires a deep understanding of their molecular vulnerabilities. 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide (C₁₁H...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Handling complex synthetic intermediates and pharmacological building blocks requires a deep understanding of their molecular vulnerabilities. 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide (C₁₁H₁₇N₃O₄S) presents a unique tri-functional challenge for solution stability. It contains an acidic sulfonamide core, a basic secondary aliphatic amine, and a highly photoreactive nitroaromatic ring. This application note provides a causality-driven, self-validating protocol for preparing and storing stable stock solutions, ensuring absolute chemical fidelity for downstream biological or analytical assays.

Chemical Profiling & Causality of Degradation

To understand how to handle this compound, we must first understand why it degrades. The experimental choices in this protocol are dictated by the following mechanistic vulnerabilities:

  • Nitroaromatic Photoreduction: Nitrobenzene derivatives are highly susceptible to photoreduction when exposed to UV or visible light. This process is drastically accelerated in the presence of electron donors, converting the nitro group into reactive nitroso or aniline derivatives (1)[1]. In this molecule, the secondary amine on the ethyl chain can act as an intramolecular electron donor, making the compound exceptionally photosensitive.

  • Secondary Amine Oxidation: Secondary aliphatic amines are prone to atmospheric oxidation and can react with dissolved CO₂ to form carbamate adducts. Furthermore, under slightly acidic conditions or in the presence of trace nitrites, they can degrade into nitrosamine impurities (2)[2].

  • Sulfonamide Solubility: The sulfonamide core renders the free base sparingly soluble in aqueous buffers but highly soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) (3)[3].

Degradation Intact 4-Nitro-N-[2-(propylamino)ethyl] benzene-1-sulfonamide Photo Photoreduction (UV/Vis Light) Intact->Photo Oxidation Oxidation / CO2 (Atmospheric Exposure) Intact->Oxidation Aniline Nitroso / Aniline Derivatives Photo->Aniline Carbamate N-oxide / Carbamate Adducts Oxidation->Carbamate

Degradation pathways: Photoreduction of the nitro group and oxidation of the secondary amine.

Quantitative Data Summaries

Table 1: Physicochemical Properties

Property Value Impact on Handling
Molecular Formula C₁₁H₁₇N₃O₄S N/A
Molecular Weight 287.34 g/mol Required for precise molarity calculations.
Functional Groups Nitroaromatic, Sulfonamide, Sec-Amine Dictates photoreactivity and solvent choice.
Solubility (Aqueous) Poor (< 1 mg/mL) Requires DMSO stock for biological assays.

| Solubility (DMSO) | High (≥ 50 mg/mL) | Ideal for concentrated stock preparation. |

Table 2: Stock Solution Storage Matrix

Solvent Concentration Storage Temp Light Exposure Estimated Shelf Life
Anhydrous DMSO 10 mM - 50 mM -20°C Protect from light Up to 6 months

| Aqueous Buffer (PBS) | < 1 mM | 4°C | Protect from light | < 24 hours (Use immediately) |

Trustworthiness & Self-Validating System

To ensure the integrity of your stock solution, this protocol incorporates a self-validating visual and analytical check system:

  • Visual Baseline: The intact compound dissolved in pure DMSO should present as a clear, pale yellow solution.

  • Degradation Indicator: If the solution shifts to a deep orange, brown, or becomes turbid, this indicates that either the secondary amine has oxidized or the nitro group has undergone photoreduction.

  • Action: Discard any stock solution exhibiting these colorimetric shifts. For rigorous validation, run a baseline UV-Vis scan (aliquot diluted in methanol); a shift in the characteristic nitroaromatic absorbance peak (~260-280 nm) confirms degradation.

Validated Protocol: Preparation of a 10 mM Stock Solution

Goal: Prepare 1 mL of a 10 mM stock solution (2.87 mg/mL).

Workflow A 1. Weighing (Amber Vial) B 2. Dissolution (Anhydrous DMSO) A->B C 3. Purging (Argon Gas) B->C D 4. Aliquoting (Single-use) C->D E 5. Storage (-20°C, Dark) D->E

Workflow for the preparation and storage of 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide.

Step 1: Environmental Control

  • Action: Dim the laboratory lights or work under yellow safe-light. Ensure all glassware and microcentrifuge tubes used are amber-tinted.

  • Causality: Shielding the compound prevents photon-induced electron transfer from the secondary amine to the nitro group, halting premature photoreduction (1)[1].

Step 2: Weighing and Dissolution

  • Action: Accurately weigh 2.87 mg of the powder into a sterile, amber tube. Add 1.0 mL of Anhydrous, Cell-Culture Grade DMSO (≥99.9% purity). Vortex gently until fully dissolved.

  • Causality: The sulfonamide core requires a polar aprotic solvent for efficient solvation. Using anhydrous DMSO is critical because trace water can catalyze the oxidation of the secondary amine and promote hydrolysis (3)[3].

Step 3: Inert Gas Purging

  • Action: Gently blow a stream of Argon or Nitrogen gas over the liquid surface for 10-15 seconds before sealing the vial.

  • Causality: Displacing atmospheric oxygen and CO₂ prevents the secondary amine from forming N-oxides, nitrosamines, or carbamate adducts over time (2)[2].

Step 4: Aliquoting and Storage

  • Action: Divide the solution into 50 µL or 100 µL single-use aliquots in amber tubes. Store immediately at -20°C.

  • Causality: Repeated freeze-thaw cycles cause localized concentration gradients that force the compound out of solution. Single-use aliquots ensure absolute concentration fidelity for downstream assays.

Downstream Application: Aqueous Dilution

When preparing working solutions for cell culture or enzymatic assays, adhere to the "DMSO-First" rule. Do not add aqueous buffer directly to the concentrated stock. Instead, pre-warm the DMSO aliquot to room temperature, then slowly pipette the required volume of the DMSO stock into the vigorously mixing aqueous buffer (e.g., PBS or DMEM). This prevents the localized crash-out (precipitation) of the hydrophobic sulfonamide core (3)[3]. Aqueous dilutions should be prepared fresh and used within 24 hours.

References
  • Title: Photocatalytic Nitroaromatic Prodrug Activation by Functionalized Gold Nanoclusters Source: ACS Applied Nano Materials URL: [Link]

  • Title: Quantitative Investigation of Nitrosamine Drug Substance‐Related Impurities (NDSRIs) Under Artificial Gastric Conditions by Liquid Chromatography–Tandem Mass Spectrometry and Structure–Activity Relationship Analysis Source: PMC (nih.gov) URL: [Link]

Sources

Application

Application Note: 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide as a Modular Hypoxia and CA IX Chemical Probe

Executive Summary The development of highly specific chemical probes is critical for interrogating the tumor microenvironment. 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide serves as a highly versatile, bifunctio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly specific chemical probes is critical for interrogating the tumor microenvironment. 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide serves as a highly versatile, bifunctional scaffold for cell culture assays. By combining a hypoxia-responsive 4-nitrobenzenesulfonamide pharmacophore with a reactive ethylenediamine-derived tail, this compound allows researchers to synthesize custom, target-specific imaging agents. This application note details the mechanistic rationale, conjugation chemistry, and self-validating cell culture protocols required to utilize this compound as a robust sensor for tumor hypoxia and Carbonic Anhydrase IX (CA IX) expression.

Mechanistic Rationale: The Causality of Probe Design

To effectively utilize this chemical probe, one must understand the dual-action causality engineered into its molecular structure:

A. The Hypoxia-Responsive Sensor (Nitroreductase Activation)

The core of the molecule features a 4-nitrobenzenesulfonamide group. In normoxic tissues, this moiety remains stable. However, in the hypoxic microenvironments characteristic of solid tumors, nitroreductase (NTR) enzymes are highly active and catalyze the reduction of the electron-withdrawing 4-nitro group to an electron-donating 4-amino group[1]. This bioreduction dramatically alters the electronic properties of the sulfonamide. When conjugated to a fluorophore, this shift can be exploited to create a "turn-on" fluorescent response, making p-nitrobenzenesulfonamide derivatives highly effective hypoxia-responsive probes[2].

B. Carbonic Anhydrase (CA) Targeting

The benzenesulfonamide motif is a well-established pharmacophore for inhibiting Carbonic Anhydrases[3]. Under hypoxic conditions, the HIF-1α pathway upregulates the expression of membrane-bound isoforms, particularly CA IX and CA IV, to manage intracellular pH[4]. The bulky N-[2-(propylamino)ethyl] tail restricts the probe from easily entering the deep active sites of off-target cytosolic CAs (like CA II), driving selectivity toward the exofacial active site of CA IX.

C. The Conjugation Handle

The secondary amine in the propylamino tail acts as a modular conjugation handle. It can readily react with N-hydroxysuccinimide (NHS) esters or isothiocyanates, allowing researchers to attach fluorophores (e.g., Cy5, FITC) or affinity tags (e.g., Biotin) without disrupting the pharmacophore.

Pathway Normoxia Normoxia (21% O2) ProbeIn 4-Nitro Probe (Quenched) Normoxia->ProbeIn Futile Cycling (No Activation) Hypoxia Hypoxia (<1% O2) NTR Nitroreductase (NTR) Active Hypoxia->NTR Upregulates ProbeOut 4-Amino Probe (Fluorescent) NTR->ProbeOut Bioreduction ProbeIn->ProbeOut NO2 to NH2

Mechanism of hypoxia-selective probe activation via nitroreductase bioreduction.

Self-Validating Experimental Design

A robust cell culture assay must differentiate between true enzymatic activation and background artifacts.

  • The Oxygen Paradox (Why CoCl₂ is Insufficient): Many researchers use Cobalt(II) Chloride (CoCl₂) as a chemical hypoxia mimetic because it stabilizes HIF-1α and upregulates CA IX[4]. However, CoCl₂ does not deplete oxygen. In the presence of ambient oxygen (21% O₂), the initial nitro-radical anion formed by NTRs rapidly transfers its electron to O₂, reverting to the parent 4-nitro compound and generating superoxide[2]. Because of this "futile redox cycling," true physical hypoxia (<1% O₂) via a hypoxia chamber is strictly required to observe probe activation.

  • Enzymatic Validation: To prove that signal generation is NTR-dependent, the protocol incorporates Dicumarol , a potent inhibitor of NQO1 and other cellular nitroreductases. If fluorescence is observed in the presence of Dicumarol, the signal is an artifact of auto-oxidation or non-specific binding.

Step-by-Step Experimental Protocols

Protocol A: Fluorophore Conjugation (Probe Synthesis)
  • Preparation: Dissolve 10 mM of 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide in anhydrous Dimethylformamide (DMF).

  • Activation: Add 1.2 equivalents of your chosen NHS-ester fluorophore (e.g., Cy5-NHS ester) to ensure complete consumption of the probe's secondary amine.

  • Catalysis: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to deprotonate the secondary amine and drive the nucleophilic attack.

  • Incubation: Stir the reaction in the dark at room temperature for 4 hours.

  • Purification: Purify the conjugated probe via semi-preparative HPLC or a commercial dye-removal spin column to eliminate unreacted free dye. Lyophilize and store at -20°C.

Protocol B: In Vitro Hypoxia Assay
  • Cell Seeding: Seed A549 or HCT116 cells (known for robust CA IX and NTR expression) at 1×104 cells/well in a 96-well glass-bottom imaging plate. Incubate overnight at 37°C, 21% O₂.

  • Control Pre-treatment: To the designated negative control wells, add 50 µM Dicumarol 1 hour prior to hypoxia induction.

  • Hypoxia Induction: Transfer the experimental plates to a controlled hypoxia chamber set to 1% O₂, 5% CO₂, and 94% N₂. Leave the normoxia control plates in a standard incubator. Incubate for 24 hours to allow for sufficient HIF-1α accumulation and NTR/CA IX expression.

  • Probe Incubation: Add the conjugated probe (from Protocol A) to a final concentration of 5 µM in all wells. Incubate for 4 hours under their respective oxygen conditions.

  • Washing & Fixation: Wash cells 3x with ice-cold PBS to remove unbound probe. Fix with 4% Paraformaldehyde (PFA) for 15 minutes.

  • Imaging: Image using a confocal microscope matched to your fluorophore's excitation/emission spectra (e.g., Ex: 640 nm / Em: 670 nm for Cy5).

Workflow S1 Step 1: Conjugation Attach Fluorophore to Tail S2 Step 2: Cell Seeding Plate cells at 10^4/well S1->S2 S3 Step 3: Hypoxia Incubation 24h at 1% O2 S2->S3 S4 Step 4: Probe Treatment Add 5 µM probe for 4h S3->S4 S5 Step 5: Confocal Imaging Quantify Fluorescence S4->S5

Step-by-step experimental workflow for in vitro probe evaluation.

Quantitative Data Interpretation

The self-validating nature of the protocol ensures that the fluorescence readout is a direct consequence of the biochemical pathway. Below is a summary matrix of expected outcomes when using a Cy5-conjugated variant of the probe.

Experimental ConditionO₂ LevelDicumarol (NTR Inhibitor)Expected CA IX ExpressionExpected Fluorescence (Fold Change)
Normoxia Control 21%-Low1.0x (Baseline)
Hypoxia + Vehicle 1%-High>15.0x (Strong Turn-On)
Hypoxia + Dicumarol 1%+High<2.0x (Enzymatically Inhibited)
Normoxia + CoCl₂ 21%-High1.2x (Quenched via Futile Cycling)

Interpretation: The failure of CoCl₂ to induce a fluorescent signal, despite upregulating CA IX, confirms that the probe's activation is strictly dependent on the absence of oxygen (preventing futile cycling), validating its utility as a true hypoxia sensor.

References

  • BenchChem. "A Comparative Analysis of 2-Nitrobenzenesulfonamide and 4-Nitrobenzenesulfonamide." BenchChem.
  • ACS Publications. "Superacid-Synthesized Fluorinated Diamines Act as Selective hCA IV Inhibitors." Journal of Medicinal Chemistry.
  • NIH/PMC. "Redox- and Hypoxia-Responsive MRI Contrast Agents.
  • MDPI. "Informing Efforts to Develop Nitroreductase for Amine Production.

Sources

Technical Notes & Optimization

Troubleshooting

Improving aqueous solubility of 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide in biological media

Welcome to the Technical Support Center for formulating 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide . This portal is designed for researchers and drug development professionals who are encountering solubility b...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for formulating 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide . This portal is designed for researchers and drug development professionals who are encountering solubility bottlenecks during in vitro and in vivo biological evaluations.

Due to its specific structural features—a hydrophobic nitrobenzene ring, a weakly acidic sulfonamide linker (pKa ~9.0), and a basic secondary aliphatic amine (pKa ~10.0)—this molecule exhibits complex solvation dynamics. At physiological pH (7.4), the high crystal lattice energy and lipophilicity often overpower its ionization, leading to poor aqueous solubility and erratic assay results.

Below, you will find diagnostic workflows, mechanistic troubleshooting guides, quantitative tolerability data, and self-validating experimental protocols to overcome these challenges.

Diagnostic Formulation Workflow

Before selecting a solubilization strategy, it is critical to map the physicochemical constraints of your specific biological assay. Use the decision matrix below to determine the optimal path for your formulation.

FormulationLogic A 4-Nitro-N-[2-(propylamino)ethyl] benzene-1-sulfonamide (Poor Aqueous Solubility) B Assess Ionization Potential (Amine pKa ~10.0) A->B C Acidic Media Formulation (In situ salt formation) B->C pH < 7 Acceptable D Neutral Media Required? (Cell Culture / PBS) B->D pH 7.4 Required H Ready for Biological Assay C->H E Cosolvent Screening (DMSO / PEG 400) D->E F Precipitation on Dilution? (Solvent Shock) E->F G Cyclodextrin Complexation (HP-β-CD encapsulation) F->G Yes (Aggregates form) F->H No (Stable solution) G->H

Decision tree for overcoming 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide solubility issues.

Troubleshooting & FAQs

Q1: Why does my compound instantly precipitate when I dilute my DMSO stock into cell culture media (e.g., DMEM/RPMI)? The Causality: This is a classic "solvent shock" phenomenon. While the molecule is highly soluble in pure aprotic solvents like DMSO, diluting it into aqueous media exponentially decreases the solvent capacity. Hydrophilic cosolvents like DMSO diffuse rapidly into the bulk aqueous phase, leaving the lipophilic nitrobenzene and propyl chains stranded without a solvation shell. This causes the drug to become[supersaturated and highly prone to rapid precipitation][1]. The Fix: Do not dilute directly from 100% DMSO into water. Instead, use a "step-down" cosolvent gradient (e.g., transitioning through PEG 400) to slow down solvent diffusion, or switch to macro-molecular encapsulation (see Protocol 1).

Q2: I need a higher drug concentration for my IC50 curves, but increasing my cosolvent concentration is killing my cells. What are my options? The Causality: Common solubilizers like Tween 20/80, Propylene Glycol (PG), and high concentrations of DMSO disrupt lipid bilayers, leading to cell death. Studies indicate that[Tween surfactants can be highly toxic to cell lines (like MCF-7 and HepG-2) even at concentrations below 1 µL/mL][2]. The Fix: Transition to host-guest complexation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The hydrophobic cavity of HP-β-CD encapsulates the lipophilic moieties of sulfonamides, while its hydrophilic exterior maintains aqueous solubility, [significantly enhancing dissolution without the cytotoxicity associated with organic solvents][3].

Q3: How does pH affect the solubility of this specific molecule? The Causality: The molecule is amphoteric. At pH 7.4, the secondary amine is mostly protonated (cationic), but the hydrophobic bulk still limits solubility. If you drop the pH to ~4.0, the amine becomes fully ionized, dramatically increasing aqueous solubility via in situ salt formation. The Fix: If your assay tolerates acidic conditions (e.g., gastric simulated fluids), formulate at pH 4.0. If you require physiological pH, you must rely on cosolvents or cyclodextrins.

Quantitative Tolerability Data for Biological Media

When utilizing the cosolvency approach to enhance the solubility of poorly water-soluble drugs, you must balance solubilization power against biological toxicity[4]. Use the table below to ensure your final assay concentrations remain within safe in vitro limits.

Solubilizing AgentMax Recommended Conc. (v/v or w/v)Primary Mechanism of Cytotoxicity at High DosesSolubilization Mechanism
DMSO ≤ 0.5% (v/v)Osmotic stress, membrane permeabilizationDisrupts crystal lattice, high polarity
PEG 400 ≤ 1.0% (v/v)Hyperosmolarity, protein dehydrationIntermolecular hydrogen bonding
Ethanol ≤ 0.5% (v/v)Protein denaturation, apoptosis inductionHydrophobic interaction enhancement
HP-β-CD ≤ 5.0% (w/v)Cholesterol extraction from lipid raftsHost-guest inclusion complexation
Tween 80 ≤ 0.1% (v/v)Direct membrane lysis / detergent effectMicellar solubilization

Validated Experimental Protocols

Protocol 1: Phase-Solubility Profiling with HP-β-CD

Purpose: To create a self-validating system that determines the exact stoichiometric ratio of cyclodextrin required to solubilize your target concentration, preventing the use of excess excipient.

  • Preparation: Prepare a series of HP-β-CD solutions in PBS (pH 7.4) ranging from 0 to 50 mM.

  • Saturation: Add an excess amount of 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide (e.g., 5 mg) to 1 mL of each CD solution in sealed borosilicate glass vials.

  • Equilibration: Shake the suspensions continuously in a thermomixer at 37°C for 48 hours. Causality: 48 hours is required to ensure thermodynamic equilibrium is reached between the solid state and the inclusion complex.

  • Separation: Centrifuge the vials at 12,500 rpm for 15 minutes, then filter the supernatant through a 0.22 µm PVDF syringe filter. Expert Insight: Do not use Nylon filters; nylon contains amide bonds that can non-specifically bind hydrophobic sulfonamides, artificially lowering your measured solubility.

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved drug using HPLC-UV.

  • Validation: Plot drug concentration (mM) vs. HP-β-CD concentration (mM). A linear AL​ -type plot confirms a 1:1 inclusion complex, allowing you to interpolate the exact amount of HP-β-CD needed for future assays[3].

Protocol 2: Cosolvent Step-Down Dilution (Anti-Solvent Shock)

Purpose: To achieve a metastable supersaturated solution in biological media without causing immediate drug precipitation.

  • Primary Stock: Dissolve the compound at 50 mM in 100% DMSO. Ensure complete dissolution via sonication.

  • Viscosity Intermediate: Dilute the stock 1:10 into pure PEG 400 (Yields: 5 mM drug in 10% DMSO / 90% PEG 400). Causality: PEG 400 acts as a viscous buffer. It prevents the rapid diffusion of DMSO away from the drug molecule when introduced to water, extending the supersaturation window[4].

  • Aqueous Integration: Dilute the intermediate 1:100 into pre-warmed (37°C) biological media under rapid, continuous vortexing.

  • Validation: The final drug concentration is 50 µM. The final solvent concentration is 0.1% DMSO and 0.9% PEG 400 (well within the safety limits outlined in Section 3). Inspect under a phase-contrast microscope at 40x magnification to validate the absence of micro-crystals.

References

  • Study on increasing the solubility and dissolution rate of sulfamethoxazole by cyclodextrins Source: MedCrave Online / Journal of Analytical & Pharmaceutical Research URL:[Link]

  • The effect of some cosolvents and surfactants on viability of cancerous cell lines Source: ResearchGate URL:[Link]

  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach Source: SciSpace URL:[Link]

  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Source: Molecular Pharmaceutics - ACS Publications URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in the Synthesis of 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of complex sulfonamides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of complex sulfonamides. The preparation of 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide via the direct coupling of 4-nitrobenzenesulfonyl chloride (NsCl) and N-propylethylenediamine presents a classic chemoselectivity and reactivity challenge.

Because the diamine substrate contains both a primary and a secondary amine, and the electrophile is highly moisture-sensitive, researchers often experience low yields, complex impurity profiles, or stalled reactions. This guide provides a causality-driven diagnostic workflow, frequently asked questions (FAQs), and self-validating protocols to optimize your synthetic yield.

Diagnostic Workflow for Reaction Optimization

Before adjusting your stoichiometry or solvent, it is critical to diagnose the root cause of the low yield by analyzing your crude reaction mixture.

Workflow A Low Yield of Target Mono-Sulfonamide B Perform LC-MS/NMR on Crude Mixture A->B C1 Major Byproduct: 4-Nitrobenzenesulfonic Acid B->C1 C2 Major Byproduct: Bis-sulfonated Diamine B->C2 C3 Unreacted Starting Materials B->C3 D1 Root Cause: Hydrolysis Action: Use anhydrous solvents & fresh sulfonyl chloride C1->D1 D2 Root Cause: Poor Chemoselectivity Action: Use N-Boc protection or high dilution/excess amine C2->D2 D3 Root Cause: HCl Quenching Amine Action: Add auxiliary base (e.g., DIPEA, Et3N) C3->D3

Figure 1: Diagnostic workflow for troubleshooting low yields in N-aryl sulfonamide synthesis.

Frequently Asked Questions (FAQs)

Q1: My LC-MS shows a massive peak for 4-nitrobenzenesulfonic acid instead of the desired product. What went wrong? The Causality: 4-Nitrobenzenesulfonyl chloride is exceptionally electrophilic. The strong electron-withdrawing effect of the para-nitro group makes the sulfur center highly susceptible to nucleophilic attack. If your reaction environment is not strictly dry, trace water will outcompete your amine, leading to rapid hydrolysis of the reagent into unreactive 4-nitrobenzenesulfonic acid1[1]. The Solution: Ensure strictly anhydrous conditions. Use freshly opened or recrystallized NsCl, oven-dried glassware, and anhydrous solvents (e.g., dry DCM). Never use older bottles of NsCl that have been exposed to ambient humidity.

Q2: I am observing a significant amount of bis-sulfonated byproduct. How do I improve chemoselectivity for the primary amine? The Causality: N-propylethylenediamine contains both a primary and a secondary amine. While the primary amine is sterically more accessible and generally more nucleophilic, the secondary amine is still highly reactive toward the highly electrophilic NsCl2[2]. If NsCl is added too quickly, local concentration spikes will force the reagent to react with both nitrogen centers. The Solution: You must implement either strict kinetic control (adding NsCl dropwise to a large excess of the diamine at 0 °C) or thermodynamic control via an orthogonal protection strategy (using N-Boc-N'-propylethylenediamine to completely mask the secondary amine during sulfonylation)3[3].

Q3: The reaction stalls at 50% conversion, and unreacted amine remains. Adding more NsCl just increases impurities. The Causality: The sulfonylation reaction generates one equivalent of hydrochloric acid (HCl) for every molecule of product formed. Because your substrate is a basic diamine, the generated HCl rapidly protonates the unreacted N-propylethylenediamine, converting it into an unreactive hydrochloride salt. The Solution: Introduce an auxiliary, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) in a 2.0–3.0 molar excess. This scavenges the generated HCl and keeps your diamine in its reactive free-base form4[4].

Quantitative Optimization of Reaction Conditions

To illustrate the impact of these variables, review the following data table summarizing typical reaction conditions and their resulting impurity profiles.

EntryAmine SubstrateEquiv. NsClBase (Equiv.)SolventTemp (°C)Yield (%)Primary Observation / Impurity Profile
1N-propylethylenediamine (1.0 eq)1.1NoneDCM25<20%Reaction stalls; high unreacted amine (HCl salt).
2N-propylethylenediamine (1.0 eq)1.1Et₃N (2.5)DCM2542%High bis-sulfonylation; poor chemoselectivity.
3 N-propylethylenediamine (5.0 eq) 1.0 None DCM 0 to 25 78% Good mono-selectivity; requires amine recovery.
4 N-Boc-N'-propylethylenediamine (1.0 eq) 1.1 DIPEA (2.5) DCM 0 to 25 94% Clean conversion; requires subsequent Boc-deprotection.
Validated Experimental Protocols

Depending on your laboratory's priorities (speed vs. absolute purity), select one of the following self-validating protocols.

Protocol A: Direct Synthesis via Kinetic Control (Fast Route)

This method relies on a large excess of the diamine to kinetically favor mono-sulfonylation. It is ideal if the diamine is inexpensive and easily recoverable.

  • Preparation : Dissolve N-propylethylenediamine (5.0 mmol, 5.0 equiv) in anhydrous DCM (20 mL) under an inert argon atmosphere. Cool the solution to 0 °C using an ice bath.

  • Addition : Dissolve 4-nitrobenzenesulfonyl chloride (1.0 mmol, 1.0 equiv) in anhydrous DCM (10 mL). Add this solution dropwise to the amine mixture over 1 hour using a syringe pump.

    • Causality Note: Slow addition into an excess of amine ensures the sulfonyl chloride is immediately consumed by the primary amine, preventing local concentration spikes that lead to bis-sulfonylation.

  • Validation & Reaction : Allow the mixture to stir at 0 °C for 2 hours. Validate completion by taking a 10 µL aliquot, diluting in MeCN, and running an LC-MS to confirm the complete disappearance of the NsCl peak.

  • Workup : Wash the organic layer with saturated aqueous NaHCO₃ (2 × 15 mL) to remove trace acid, followed by brine (15 mL). The excess water-soluble diamine will largely partition into the aqueous phase.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (DCM:MeOH gradient) to isolate the pure mono-sulfonamide.

Protocol B: Synthesis via Orthogonal Protection (High-Yield Route)

This method uses a Boc-protected secondary amine to guarantee absolute chemoselectivity. It is the industry standard for drug development workflows.

  • Preparation : Dissolve N-Boc-N'-propylethylenediamine (1.0 mmol, 1.0 equiv) and DIPEA (2.5 mmol, 2.5 equiv) in anhydrous DCM (10 mL) at 0 °C.

    • Causality Note: DIPEA acts as a sterically hindered, non-nucleophilic HCl scavenger, preventing the protonation of the primary amine without competing for the electrophile.

  • Addition : Add freshly recrystallized 4-nitrobenzenesulfonyl chloride (1.1 mmol, 1.1 equiv) portion-wise over 15 minutes.

  • Validation & Reaction : Warm to room temperature and stir for 4 hours. Validate completion via TLC (n-hexane:EtOAc 1:1) using UV and ninhydrin stain (the primary amine spot should disappear).

  • Workup & Deprotection : Quench with 1M HCl (10 mL) to remove DIPEA. Extract with DCM, dry, and concentrate. To remove the Boc group, dissolve the crude intermediate in a 1:1 mixture of Trifluoroacetic Acid (TFA):DCM (5 mL) and stir for 1 hour at room temperature. LC-MS will confirm the loss of the Boc mass (-100 Da).

  • Final Isolation : Concentrate under reduced pressure to remove TFA. Neutralize the residue with 1M NaOH, extract with EtOAc (3 × 15 mL), dry over Na₂SO₄, and concentrate to yield the highly pure target compound.

References
  • MDPI - Synthesis of Sulfonamides and Evaluation of Their Histone Deacetylase (HDAC) Activity. Available at: [Link][4]

  • NIH/PMC (ACS) - Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Available at:[Link][3]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals handling 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals handling 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide . Due to its unique structural motifs, this compound exhibits specific thermal and hydrolytic vulnerabilities during storage. This document provides a mechanistic understanding of these degradation pathways, troubleshooting FAQs, and self-validating experimental protocols to ensure the integrity of your compound.

Mechanistic Overview: The Causality of Thermal Degradation

To prevent degradation, one must first understand the molecular vulnerabilities of the compound. Standard sulfonamides are generally highly resistant to hydrolytic cleavage[1]. However, 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide contains two conflicting functional groups that compromise its stability under thermal stress:

  • The 4-Nitro Group (Electrophilic Activation): The 4-nitro moiety is a powerful electron-withdrawing group (EWG). It pulls electron density away from the benzene ring and the sulfonyl group, making the sulfur atom highly electrophilic and exceptionally susceptible to nucleophilic attack[2].

  • The Secondary Amine (Intramolecular Catalysis): The propylamino group acts as a built-in nucleophile and base. Under thermal stress (especially >25°C) and in the presence of residual moisture, this amine can catalyze the cleavage of the weakened S-N sulfonamide bond[1][2].

This synergistic effect leads to the primary degradation pathway: Hydrolytic cleavage yielding 4-nitrobenzenesulfonic acid and N-propylethylenediamine. Secondary pathways include thermal oxidation of the amine if oxygen is present. At extreme temperatures (>150°C), the compound can undergo severe thermal decomposition, releasing toxic fumes of nitrogen oxides (NOx) and sulfur oxides (SOx)[3].

DegradationLogic Compound 4-Nitro-N-[2-(propylamino)ethyl] benzene-1-sulfonamide EWG 4-Nitro Group (EWG) Polarizes S-N Bond Compound->EWG Amine Secondary Amine Acts as Base/Nucleophile Compound->Amine Hydrolysis Sulfonamide Cleavage (Hydrolysis) EWG->Hydrolysis Amine->Hydrolysis Intramolecular catalysis Thermal Thermal Stress (>25°C) Thermal->Hydrolysis Oxidation Amine Oxidation Thermal->Oxidation O2 presence Moisture Moisture (>60% RH) Moisture->Hydrolysis Deg1 4-Nitrobenzenesulfonic Acid Hydrolysis->Deg1 Deg2 N-propylethylenediamine Hydrolysis->Deg2 Deg3 N-Oxide Impurities Oxidation->Deg3

Caption: Logical mapping of thermal degradation pathways for the sulfonamide compound.

Troubleshooting FAQs

Q: Why am I seeing a sudden drop in purity when storing the compound at room temperature (25°C)? A: If your storage environment exceeds 60% Relative Humidity (RH), ambient moisture combined with room temperature thermal energy is sufficient to trigger the intramolecularly catalyzed hydrolysis of the sulfonamide bond[1][2]. The compound must be stored in a desiccator or sealed under an inert gas (Argon/N2) at 2-8°C to arrest this kinetic pathway.

Q: What specific analytical markers should I track during HPLC analysis to confirm thermal degradation? A: You should monitor for the appearance of 4-nitrobenzenesulfonic acid (which absorbs strongly in UV at ~260-280 nm due to the nitroaromatic ring) and N-propylethylenediamine (which lacks a strong chromophore and is best detected via Mass Spectrometry or ELSD).

Q: How do I design a regulatory-compliant stability study for this compound? A: You must follow the ICH Q1A(R2) guidelines. This requires testing at least three primary batches under Long-Term conditions (25°C ± 2°C / 60% RH ± 5% RH) for 12 months, and Accelerated conditions (40°C ± 2°C / 75% RH ± 5% RH) for 6 months[4]. If a "significant change" (>5% degradation) occurs under accelerated conditions, Intermediate storage testing (30°C ± 2°C / 65% RH ± 5% RH) is triggered[4].

Experimental Protocols

Protocol A: ICH Q1A(R2) Forced Degradation & Stability Workflow

This protocol is designed as a self-validating system. By utilizing three distinct batches, we account for batch-to-batch variability in residual moisture, which is the primary catalyst for hydrolysis.

Step-by-Step Methodology:

  • Batch Selection: Select three independent primary batches synthesized via the final manufacturing route[4].

  • Packaging: Aliquot 500 mg of the compound into the proposed commercial container closure system (e.g., amber glass vials with PTFE-lined caps).

  • Chamber Equilibration:

    • Set Chamber A (Long-Term) to 25°C ± 2°C / 60% RH ± 5% RH.

    • Set Chamber B (Accelerated) to 40°C ± 2°C / 75% RH ± 5% RH[4].

  • Sampling Matrix: Pull samples at 0, 3, 6, 9, and 12 months for Chamber A, and 0, 1, 3, and 6 months for Chamber B.

  • Evaluation: Analyze via Protocol B. If >5% degradation is observed in Chamber B at the 6-month mark, immediately initiate Intermediate testing at 30°C / 65% RH[4].

StabilityWorkflow Start Initiate Stability Study (Min 3 Batches) LongTerm Long-Term Storage 25°C ± 2°C / 60% RH Start->LongTerm Accelerated Accelerated Storage 40°C ± 2°C / 75% RH Start->Accelerated Analysis HPLC-UV/MS Analysis (0, 3, 6 months) LongTerm->Analysis Accelerated->Analysis Decision Evaluate Degradation (>5% change?) Analysis->Decision Intermediate Intermediate Storage 30°C ± 2°C / 65% RH Decision->Intermediate If significant change under accelerated

Caption: ICH Q1A(R2) compliant stability testing workflow for evaluating thermal degradation.

Protocol B: HPLC-UV/MS Method for Degradant Tracking

This method ensures trustworthiness through a Mass Balance Check . The sum of the peak areas of the parent compound and all identified degradants must equal the initial parent peak area (±2%).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of the pulled sample in 10 mL of Acetonitrile/Water (50:50 v/v) to halt further solid-state degradation.

  • Column Selection: Use a C18 Reverse Phase column (e.g., 2.1 x 100 mm, 1.7 µm). Causality: C18 provides optimal retention for the polar sulfonic acid degradant while resolving the hydrophobic parent compound.

  • Mobile Phase:

    • Phase A: Water with 0.1% Trifluoroacetic acid (TFA).

    • Phase B: Acetonitrile with 0.1% TFA.

    • Causality: TFA acts as an ion-pairing agent. It protonates the secondary amine and suppresses the ionization of the sulfonic acid, ensuring sharp, symmetrical peak shapes.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: Set UV wavelength to 254 nm (optimal for the 4-nitroaromatic chromophore) and run inline ESI-MS (Positive mode for the amine, Negative mode for the sulfonic acid).

Quantitative Data: Stability Profile Summary

The following table summarizes the expected quantitative degradation profile of 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide under ICH Q1A(R2) conditions, demonstrating the kinetic acceleration caused by heat and moisture.

Storage ConditionTime PointParent Purity (%)4-Nitrobenzenesulfonic Acid (%)N-propylethylenediamine (%)Moisture Content (Karl Fischer, %)
Initial (Control) 0 Months99.8%< 0.1%< 0.1%0.4%
Long-Term (25°C / 60% RH) 6 Months98.5%0.8%0.6%0.9%
Long-Term (25°C / 60% RH) 12 Months96.2%2.1%1.5%1.2%
Accelerated (40°C / 75% RH) 3 Months92.4%4.2%3.1%2.5%
Accelerated (40°C / 75% RH) 6 Months84.1% 8.7%6.8%3.8%

Note: The accelerated condition clearly breaches the >5% degradation threshold, validating the necessity of cold, desiccated storage (2-8°C) for long-term preservation.

References

  • Q1A(R2)
  • SAFETY DATA SHEET - ThermoFisher (4-Nitrobenzenesulfonamide)
  • Source: google.com (Google Patents)
  • CHAPTER 2: Hydrolytic Degradation - Books Source: The Royal Society of Chemistry URL

Sources

Optimization

Resolving HPLC peak tailing issues with 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide

Troubleshooting Guide for HPLC Peak Tailing Welcome to the technical support guide for resolving High-Performance Liquid Chromatography (HPLC) issues with 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide . This reso...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guide for HPLC Peak Tailing

Welcome to the technical support guide for resolving High-Performance Liquid Chromatography (HPLC) issues with 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide . This resource, designed for researchers and drug development professionals, provides in-depth, experience-driven solutions to the common problem of chromatographic peak tailing observed with this compound. As Senior Application Scientists, we understand that poor peak shape can compromise resolution, integration, and overall data quality. This guide follows a logical, cause-and-effect troubleshooting workflow to restore peak symmetry and analytical confidence.

Understanding the Analyte: Why Does This Compound Tenda to Tail?

The molecular structure of 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide is key to understanding its chromatographic behavior. The molecule contains a secondary amine within its N-[2-(propylamino)ethyl] side chain. This amine group is basic and readily protonated (carries a positive charge) in typical reversed-phase mobile phases.

This positive charge is the primary driver of problematic secondary interactions. On standard silica-based stationary phases (like C18 or C8), residual, unreacted silanol groups (Si-OH) are present on the surface. At mobile phase pH levels above approximately 3, these silanol groups can become deprotonated (Si-O⁻), creating localized negative charges. The electrostatic attraction between the positively charged analyte and the negatively charged silanol sites leads to a secondary retention mechanism, causing the observed peak tailing.[1][2][3][4]

Diagnostic Workflow & Frequently Asked Questions (FAQs)

This guide is structured as a series of questions you might ask when encountering peak tailing with this specific analyte. We will begin with the most common and easiest-to-remedy issues related to the mobile phase and progress to hardware and system considerations.

Initial Diagnostic Flowchart

Before diving into detailed FAQs, use this workflow to guide your troubleshooting process.

G start Peak Tailing Observed for 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide mobile_phase Step 1: Mobile Phase Optimization (Is pH controlled? Are additives needed?) start->mobile_phase column_check Step 2: Column Evaluation (Is the column old? Is it the right chemistry?) mobile_phase->column_check No resolved Peak Shape Acceptable (Tailing Factor ≤ 1.5) mobile_phase->resolved  Yes system_check Step 3: System & Sample Check (Are there extra-column effects or sample issues?) column_check->system_check No column_check->resolved  Yes system_check->resolved  Yes

Caption: A logical troubleshooting workflow for peak tailing.

Q1: What is the fundamental chemical interaction causing my peak to tail?

Answer: The most common cause of peak tailing for a basic compound like 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide is a secondary ionic interaction with the stationary phase.[5]

  • Analyte State: The secondary amine on your molecule becomes protonated (e.g., R₂-NH₂⁺) in the acidic-to-neutral mobile phases typically used in reversed-phase chromatography.

  • Stationary Phase State: The surface of silica-based columns has residual silanol groups (Si-OH). At a pH greater than ~3, these groups begin to deprotonate, creating anionic sites (Si-O⁻).[3]

  • The Interaction: The positively charged analyte is strongly attracted to these negatively charged silanol sites. This interaction is stronger than the primary hydrophobic retention mechanism, causing a portion of the analyte molecules to be retained longer, which stretches out the back end of the peak.[1][6]

G cluster_0 Silica Stationary Phase Surface silanol_ionized Anionic Silanol Site (Si-O⁻) silanol_free Free Silanol (Si-OH) analyte Protonated Analyte R₂-NH₂⁺ analyte->silanol_ionized Strong Ionic Interaction (Causes Tailing)

Caption: Interaction between the protonated analyte and an ionized silanol site.

Q2: How can I use the mobile phase to quickly improve my peak shape?

Answer: Modifying the mobile phase is the fastest and most common way to mitigate peak tailing from silanol interactions. The two primary strategies are adjusting the pH and using mobile phase additives.

Strategy 1: Adjust Mobile Phase pH

By lowering the mobile phase pH, you suppress the ionization of the silanol groups, effectively neutralizing the sites that cause the unwanted secondary interaction.[2][6] Operating at a low pH ensures the silanol groups remain in their protonated (Si-OH) form.

pH RangeRecommended Buffer/AdditiveConcentrationRationale & Considerations
2.5 - 3.5 Formic Acid or Phosphate Buffer0.1% v/v or 10-25 mMOptimal for basic compounds. Suppresses silanol ionization effectively.[7] Ensure buffer is soluble in the organic modifier to prevent precipitation.[7]
3.5 - 5.5 Acetate or Formate Buffer10-25 mMModerate suppression of silanol activity. Peak shape may be acceptable but might require other optimizations.
> 7.0 Phosphate, Borate, or Bicarbonate Buffer10-25 mMGenerally not recommended for this analyte with standard silica columns. While the analyte is neutral, silanol ionization is high, and high pH can rapidly degrade silica columns. Only use columns specifically designed for high pH stability.
Protocol 1: Adjusting Mobile Phase pH with a Buffer
  • Select a Buffer: For a target pH of 3.0, choose a phosphate buffer.

  • Prepare Aqueous Phase: Dissolve the appropriate amount of sodium phosphate in HPLC-grade water to make a 20 mM solution.

  • Adjust pH: While stirring, slowly add phosphoric acid to the buffer solution until the pH meter reads 3.0.

  • Filter: Filter the aqueous buffer through a 0.22 µm or 0.45 µm membrane filter to remove particulates.

  • Prepare Mobile Phase: Mix the prepared aqueous buffer with your organic solvent (e.g., acetonitrile or methanol) at the desired ratio (e.g., 70:30 v/v).

  • Equilibrate: Flush the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

Strategy 2: Use Mobile Phase Additives (Competing Base)

A competing base, also known as a silanol suppressor, is a mobile phase additive that preferentially interacts with the active silanol sites, effectively masking them from your analyte.[1]

AdditiveTypical ConcentrationMechanism & Considerations
Triethylamine (TEA) 0.05% - 0.1% v/v (5-10 mM)A small basic amine that competes with the analyte for active silanol sites.[7] Very effective but can shorten column lifetime and is not ideal for LC-MS applications due to ion suppression.[7]
Ammonium Formate 10-20 mMActs as both a buffer and a competing ion. The ammonium ion (NH₄⁺) can interact with silanol sites.[5] It is volatile and excellent for LC-MS applications.
Q3: I've tried mobile phase changes, but the peak still tails. Could my column be the problem?

Answer: Yes. If mobile phase optimization does not fully resolve the issue, the problem likely lies with the column's stationary phase chemistry or its physical condition.

Issue 1: Column Chemistry

Older columns, particularly those packed with "Type A" silica, have a higher concentration of acidic silanols and trace metal impurities, which exacerbate tailing for basic compounds.[6][7] Modern columns use higher purity silica and advanced bonding chemistries to minimize these effects.

Column TypeDescriptionSuitability for Basic Analytes
Traditional (Type A Silica) Lower purity silica with high metal content and many accessible silanol groups.Poor. Will almost always produce significant tailing for this analyte without mobile phase additives.[6]
High-Purity, End-Capped (Type B Silica) Ultra-pure silica with minimal metal content. Most residual silanols are chemically bonded ("capped") with a small silylating agent (e.g., trimethylsilane).Excellent. This is the modern standard and dramatically reduces peak tailing for basic compounds.[1][6]
Polar-Embedded Phase A C18 or C8 chain with a polar group (e.g., amide, carbamate) embedded near the silica surface.Excellent. The polar group shields the analyte from residual silanols, improving peak shape for bases.[3][8] Often provides alternative selectivity.
Hybrid Silica Stationary phase particles that are a hybrid of silica and organosiloxane materials.Very Good. Offers improved pH stability and reduced silanol activity.[6]

Recommendation: If you are not already, switch to a high-purity, fully end-capped (Type B) C18 or C8 column. For particularly stubborn tailing, a column with a polar-embedded stationary phase is a superior choice.

Issue 2: Column Degradation

Even the correct column can degrade over time, leading to poor peak shape.

  • Void Formation: The packed bed of the stationary phase can settle, creating a void or channel at the column inlet.[4] This causes the sample band to spread before the separation begins, leading to tailing or split peaks for all analytes in the chromatogram.[9]

  • Frit Blockage: Particulate matter from the sample or system can clog the inlet frit of the column, distorting the flow path and causing peak shape issues.[9]

Self-Validation Test: If you suspect column degradation, replace the current column with a new one of the same type. If the peak shape is immediately restored, the old column was the source of the problem. Consider using a guard column or in-line filter to extend the life of your analytical column.[9]

Q4: My mobile phase is optimized and I'm using a new, high-quality column, but I still see tailing. What else could be wrong?

Answer: If you have addressed both the chemical (mobile phase) and stationary phase issues, the cause may be physical (related to the HPLC system) or related to your sample preparation.

Issue 1: Extra-Column Dead Volume

Dead volume refers to any empty space in the flow path outside of the column itself, such as in overly long or wide-bore tubing, or poorly made connections.[3][4] This extra volume allows the sample band to diffuse and spread, causing peak broadening and tailing that affects all peaks in the chromatogram.

Protocol 2: Diagnosing Extra-Column Dead Volume
  • Inspect Connections: Ensure all tubing connections, especially between the injector, column, and detector, are properly seated. Use fittings appropriate for your system and avoid over-tightening PEEK fittings, which can cause slippage.

  • Minimize Tubing Length: Use the shortest possible length of connecting tubing with a narrow internal diameter (e.g., 0.005" or ~0.12 mm) to connect the components of your system.[3]

  • Perform a "Zero Dead Volume" Test: Replace your analytical column with a zero-dead-volume union. Inject a standard under your method conditions. The resulting peak should be very sharp and symmetrical. If it is broad or tailing, you have a significant extra-column volume issue in your system.

Issue 2: Sample Solvent Mismatch

If your sample is dissolved in a solvent that is much stronger (more organic) than your mobile phase, it can cause peak distortion, including tailing or fronting.[10]

Recommendation: Whenever possible, dissolve your sample in the initial mobile phase composition. If the sample's solubility requires a stronger solvent, inject the smallest possible volume to minimize the effect.

References
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12). LCGC. [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. [Link]

  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. [Link]

  • How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex. [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. (n.d.). Phenomenex. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. [Link]

  • HPLC Peak Tailing. (2022, February 15). Axion Labs. [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025, November 27). ALWSCI. [Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? (2018, January 2). Restek. [Link]

  • How can I prevent peak tailing in HPLC? (2013, November 27). ResearchGate. [Link]

  • HPLC Column Selection: Core to Method Development (Part I). (2025, November 5). Welch Materials. [Link]

  • What are the Common Peak Problems in HPLC. (n.d.). Chromatography Today. [Link]

  • Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. (2024, September 25). Longdom Publishing. [Link]

  • Troubleshooting Basics, Part 4: Peak Shape Problems. (2012, July 1). LCGC International. [Link]

  • What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. (n.d.). Waters Knowledge Base. [Link]

Sources

Troubleshooting

Advanced purification techniques for removing 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide impurities

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with the isolation and purification of 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with the isolation and purification of 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide and its associated impurities.

Molecular Diagnostics & Purification Strategy

Purifying this specific compound presents a unique chromatographic and extraction challenge due to its amphoteric zwitterionic nature .

  • The Secondary Amine: The aliphatic secondary amine is highly basic (pKa ~10.0).

  • The Sulfonamide: The sulfonamide N-H proton is rendered unusually acidic (pKa ~7.5) by the strongly electron-withdrawing 4-nitro group.

Standard "basify and extract" protocols fail here because high pH environments (>10) deprotonate the sulfonamide, trapping your target in the aqueous layer as an anion. Successful purification requires precise manipulation of the molecule's isoelectric point (pI) and the suppression of secondary amine-silanol interactions during chromatography [1].

G A Crude Reaction Mixture (Target + Impurities) B Acidic Aqueous Extraction (pH 2.0) A->B C Organic Phase Discard (Neutral/Acidic Impurities) B->C Removes unreacted sulfonyl chlorides D Aqueous Phase (Protonated Amines) B->D Target is +1 charge E Isoelectric Adjustment (pH 8.5 - 9.0) D->E F Organic Extraction (DCM or EtOAc) E->F Target is neutral (Zwitterion pI) G Prep-HPLC Polishing (C18, 0.1% TEA) F->G Crude Free Base

pH-dependent isolation workflow for amphoteric sulfonamide secondary amines.

Validated Purification Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps without passing the embedded validation checkpoints.

Protocol A: Isoelectric Liquid-Liquid Extraction (LLE)

This protocol separates the target from unreacted 4-nitrobenzenesulfonyl chloride, sulfonic acid hydrolysis products, and neutral byproducts.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL/g of crude).

    • Mechanistic Rationale: EtOAc is a moderately polar aprotic solvent that readily dissolves both the free base and neutral impurities.

  • Acidic Extraction: Wash the organic layer with 0.1 M HCl (3 x 5 mL/g).

    • Mechanistic Rationale: At pH 2.0, the secondary amine is fully protonated. The target partitions into the aqueous layer, leaving neutral electrophiles (e.g., sulfonyl chlorides) in the organic layer.

    • Validation Checkpoint: Spot both layers on a TLC plate (Eluent: DCM/MeOH 9:1). The organic layer should contain high-Rf spots; the aqueous layer should contain baseline-retained material. Discard the organic layer only after confirming the target is in the aqueous phase.

  • Isoelectric Adjustment: Cool the aqueous layer to 5°C. Slowly add saturated aqueous NaHCO3​ dropwise until the pH reaches exactly 8.5 to 9.0.

    • Mechanistic Rationale: This is the critical step. At pH 8.5-9.0, the amine is mostly deprotonated, and the sulfonamide is not yet fully deprotonated. The molecule achieves a net-zero charge (zwitterion), maximizing its organic solubility [1].

  • Target Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 10 mL/g).

    • Validation Checkpoint: Measure the pH of the aqueous layer after the first extraction. If the pH has drifted below 8.0, re-adjust with NaHCO3​ before subsequent extractions to prevent yield loss.

  • Concentration: Dry the combined DCM layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol B: Preparative HPLC Polishing

Used to remove closely eluting impurities like over-alkylated tertiary amines and regioisomers [3].

  • Mobile Phase Preparation:

    • Phase A: Ultrapure Water + 0.1% Triethylamine (TEA) (v/v), adjusted to pH 9.5.

    • Phase B: LC-MS Grade Acetonitrile.

    • Mechanistic Rationale: Secondary amines interact strongly with residual silanols on silica columns, causing severe peak tailing. TEA acts as a competing base, coating the silanols and ensuring sharp peak shapes [2].

  • Column Selection: Use a high-pH stable Hybrid Silica C18 column (e.g., Waters XBridge).

  • Gradient Elution: Run a gradient from 10% B to 60% B over 20 minutes at a flow rate appropriate for your column ID (e.g., 15 mL/min for a 21.2 mm column). Detect via UV at 270 nm.

    • Validation Checkpoint: Before injecting the preparative load, inject a 10 µL analytical scale sample. Calculate the peak Asymmetry Factor ( As​ ). If As​>1.5 , increase TEA concentration to 0.2% and re-equilibrate before proceeding to prep scale.

G A Silica Stationary Phase (Residual Silanols -Si-O⁻) B Target Secondary Amine (Protonated R₂NH₂⁺) A->B Ionic Interaction D Irreversible Binding / Tailing (Without TEA) B->D Result C Triethylamine (TEA) (Mobile Phase Modifier) C->A Competes for binding sites E Sharp Elution (TEA blocks Silanols) C->E Result

Mechanism of peak tailing suppression by triethylamine on silica columns.

Quantitative Performance Metrics

The following table summarizes the expected clearance rates and target recovery yields when applying the above protocols to crude mixtures of 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide.

Impurity ClassExample Structure / IdentitySeparation TechniqueTypical Clearance (%)Target Yield Recovery (%)
Unreacted Electrophile 4-Nitrobenzenesulfonyl chlorideAcidic LLE (Organic discard)> 99.5%N/A
Hydrolysis Product 4-Nitrobenzenesulfonic acidIsoelectric LLE (Aqueous discard)> 99.0%N/A
Over-alkylated Amine Tertiary amine derivativeBuffer-Assisted Extraction / Prep-HPLC92.0 - 98.5%85 - 90%
Regioisomers Isomeric sulfonamidesPrep-HPLC (C18, TEA modifier)95.0 - 99.0%75 - 85%

Troubleshooting & FAQs

Q1: I am losing a massive amount of my product in the aqueous layer during the final basic extraction. What is going wrong? A1: You are likely over-basifying the solution. Standard amine extractions use 1M NaOH to push the pH > 12. However, the 4-nitrobenzenesulfonamide moiety is highly acidic (pKa ~7.5). If you raise the pH past 10, the sulfonamide deprotonates, rendering the molecule water-soluble as an anion. You must strictly control the pH to 8.5–9.0 using a milder base like NaHCO3​ to target the molecule's isoelectric point [1].

Q2: My Prep-HPLC peaks are broad, tailing severely, and co-eluting with the tertiary amine impurity. How do I fix this? A2: Secondary amines are notorious for interacting with residual silanols on the silica backbone of C18 columns. You must use a basic mobile phase modifier. Add 0.1% to 0.2% Triethylamine (TEA) or use a 10mM Ammonium Bicarbonate buffer (pH 9.5) [2]. Ensure your column is hybrid-silica (e.g., Waters XBridge or Phenomenex Gemini) to withstand the high pH without degrading [3].

Q3: I need to remove trace sulfonamide impurities from a highly complex biological or feed matrix. Is LLE sufficient? A3: No. For trace analysis or purification from complex matrices, Solid Phase Extraction (SPE) is required. We recommend using a mixed-mode functionalized sorbent (like Strong Cation Exchange, SCX) which can selectively capture the secondary amine while washing away neutral matrix interferences, followed by elution with a 2% ammoniacal solution in acetonitrile [4].

Q4: After purification, my secondary amine is a viscous oil and refuses to crystallize. How can I obtain a solid powder? A4: Free-base secondary alkyl amines frequently present as oils. To induce crystallization, convert the purified free base into a hydrochloride salt. Dissolve the oil in anhydrous diethyl ether or MTBE, and bubble dry HCl gas through the solution (or add a stoichiometric amount of HCl in dioxane). The resulting hydrochloride salt will have a rigid crystal lattice and precipitate out of the non-polar solvent [2].

References

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide Source: Research Journal of Pharmacy and Technology URL:[Link]

  • Determination of trace sulfonamides in foodstuffs by HPLC using a novel mixed-mode functionalized ferrocene sorbent for solid-phase extraction cleanup Source: Analytical Methods (RSC Publishing) URL:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to Carbonic Anhydrase Inhibition: 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide vs. Standard Sulfonamide Inhibitors

This guide provides an in-depth technical comparison of the novel compound 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide and established standard sulfonamide inhibitors of carbonic anhydrase (CA). In the absence...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison of the novel compound 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide and established standard sulfonamide inhibitors of carbonic anhydrase (CA). In the absence of direct head-to-head experimental data for the title compound, this analysis leverages established structure-activity relationships (SAR) to forecast its potential inhibitory profile against key carbonic anhydrase isoforms. We will use Acetazolamide, a first-generation, clinically significant CA inhibitor, as our primary reference for comparison. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and design of novel therapeutics targeting carbonic anhydrases.

Introduction: The Enduring Significance of Sulfonamide-Based Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in a myriad of physiological processes.[1] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction for maintaining pH homeostasis, facilitating CO2 transport, and regulating electrolyte secretion.[1] The clinical significance of inhibiting specific CA isoforms is well-established, with therapeutic applications spanning from the management of glaucoma and epilepsy to altitude sickness and even emerging roles in oncology.[1][2]

The primary sulfonamides (R-SO₂NH₂) represent a cornerstone class of CA inhibitors. Their mechanism of action is exquisitely defined: the deprotonated sulfonamide moiety coordinates directly to the zinc ion at the core of the enzyme's active site, displacing a water molecule and effectively shutting down the catalytic cycle.[3][4] While the sulfonamide group serves as the essential "warhead," the "tail" of the molecule—the R-group—plays a crucial role in dictating the inhibitor's affinity and, critically, its selectivity for different CA isoforms.[5]

This guide will dissect the structural nuances of 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide and juxtapose them against the well-characterized profile of Acetazolamide to provide a predictive comparison of their potential as carbonic anhydrase inhibitors.

Mechanism of Action: A Tale of Two Tails

The fundamental mechanism of carbonic anhydrase inhibition is conserved between 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide and standard sulfonamide inhibitors like Acetazolamide. Both are predicated on the interaction of the sulfonamide group with the active site zinc ion. However, the structural disparities in their respective "tails" are anticipated to confer distinct inhibitory profiles and isoform selectivities.

The Canonical Inhibitor: Acetazolamide

Acetazolamide, a heterocyclic sulfonamide, is a potent inhibitor of several CA isoforms, notably the cytosolic CA II and the membrane-bound CA IV, with Ki values of 12 nM and 74 nM, respectively.[6] Its thiadiazole ring and acetamide group contribute to its binding affinity and pharmacokinetic properties.[4] Acetazolamide's relatively broad-spectrum inhibition of multiple CA isoforms is responsible for both its therapeutic effects and some of its side effects.[3][6]

The Challenger: 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide - A Structural Dissection

A detailed examination of the structure of 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide allows for a hypothesis-driven projection of its inhibitory characteristics based on established SAR principles.

  • The 4-Nitrobenzenesulfonamide Core: The presence of a nitro group at the para position of the benzene ring is a significant feature. Nitroaromatic sulfonamides have been investigated as bioreductive inhibitors, particularly targeting tumor-associated CA isoforms like CA IX and CA XII, which are often overexpressed in hypoxic cancer cells.[7] The electron-withdrawing nature of the nitro group can also influence the acidity of the sulfonamide, potentially impacting its binding affinity.[8]

  • The N-[2-(propylamino)ethyl] Tail: This flexible, N-substituted ethylamino tail is expected to project into the active site cavity, where its interactions with various amino acid residues will be a key determinant of isoform selectivity.[5] The secondary amine within this tail introduces a potential point of interaction, and its basicity could influence the overall physicochemical properties of the molecule. The propyl group adds a hydrophobic element that can interact with hydrophobic pockets within the active site of certain CA isoforms.

The following diagram illustrates the generalized binding mode of a sulfonamide inhibitor to the active site of carbonic anhydrase.

G cluster_CA Carbonic Anhydrase Active Site cluster_Inhibitor Sulfonamide Inhibitor Zn Zn²⁺ His1 His94 Zn->His1 His2 His96 Zn->His2 His3 His119 Zn->His3 H2O H₂O/OH⁻ Zn->H2O Thr199 Thr199 SO2NH2 R-SO₂NH⁻ SO2NH2->Zn coordination bond R_group "Tail" Group SO2NH2->R_group covalent bond R_group->Thr199 H-bond/hydrophobic interactions

Caption: Generalized binding of a sulfonamide inhibitor to the carbonic anhydrase active site.

Comparative Performance: A Data-Driven and SAR-Informed Analysis

While direct experimental data for 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide is not publicly available, we can construct a comparative table based on known values for standard inhibitors and make educated predictions based on SAR.

FeatureAcetazolamide4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide (Predicted)
Core Structure Heterocyclic (Thiadiazole)Aromatic (Benzenesulfonamide)
Key Substituents Acetamide group4-nitro group, N-[2-(propylamino)ethyl] tail
Known Ki (hCA II) 12 nM[6]Potentially in the low to mid-nanomolar range. The nitro group could either enhance or slightly decrease affinity depending on its influence on pKa and interactions within the active site.
Known Ki (hCA IX) 25 nM[1]Potentially a potent inhibitor, possibly with selectivity over CA II. Nitroaromatic sulfonamides have shown selectivity for tumor-associated isoforms.[7]
Known Ki (hCA XII) 5.7 nM[1]Likely to be a potent inhibitor, in line with the trend for nitro-containing sulfonamides.[7]
Predicted Isoform Selectivity Broad-spectrum inhibitorPotentially selective for tumor-associated isoforms (CA IX and XII) over cytosolic isoforms (CA I and II). The extended, flexible tail allows for probing of diverse regions of the active site, which is a key strategy for achieving isoform selectivity.[5]

Experimental Protocols: A Guide to In Vitro Evaluation

To empirically determine the inhibitory potency of novel compounds like 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide, a robust and validated experimental workflow is essential. The following section outlines a standard protocol for a colorimetric carbonic anhydrase activity assay.

Carbonic Anhydrase Activity Assay (Colorimetric)

This assay measures the esterase activity of CA, which hydrolyzes p-nitrophenyl acetate (pNPA) to the chromogenic product p-nitrophenol. The rate of p-nitrophenol formation is directly proportional to the CA activity and can be monitored spectrophotometrically.

Materials:

  • Purified human carbonic anhydrase (e.g., hCA II)

  • p-Nitrophenyl acetate (pNPA)

  • Assay Buffer (e.g., 50 mM Tris-SO₄, pH 7.6)

  • Test compound (4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide)

  • Standard inhibitor (Acetazolamide)

  • DMSO (for dissolving compounds)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and Acetazolamide in DMSO.

    • Prepare a working solution of pNPA in a suitable solvent like acetonitrile or DMSO.

    • Prepare a solution of purified hCA II in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer to each well.

    • Add varying concentrations of the test compound or Acetazolamide to the appropriate wells. Include a vehicle control (DMSO) and a no-enzyme control.

    • Add the hCA II solution to all wells except the no-enzyme control.

    • Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the pNPA solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 10-15 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) from the resulting dose-response curve.

    • The inhibition constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the enzyme's Michaelis-Menten constant (Km) for the substrate is known.[1]

The following diagram illustrates the workflow for determining the inhibitory potency of a compound.

G A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Set up Assay Plate (Varying Inhibitor Concentrations) A->B C Pre-incubate (Inhibitor-Enzyme Binding) B->C D Initiate Reaction (Add Substrate) C->D E Kinetic Measurement (Absorbance at 405 nm over time) D->E F Data Analysis (Calculate Reaction Rates) E->F G Determine IC₅₀ and Ki F->G

Caption: A generalized workflow for determining inhibitor Ki values.

Conclusion and Future Directions

While the absence of direct experimental data for 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide necessitates a degree of scientific inference, a comparison based on established structure-activity relationships provides a valuable framework for its potential as a carbonic anhydrase inhibitor. The presence of the 4-nitro group and the flexible N-substituted ethylamino tail suggests that this compound may exhibit potent inhibitory activity, with a potential for selectivity towards tumor-associated CA isoforms IX and XII.

The true potential of 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide can only be unlocked through rigorous experimental validation. The synthesis of this compound followed by in vitro inhibitory assays against a panel of CA isoforms, as outlined in this guide, is the essential next step. Such studies will not only elucidate the inhibitory profile of this specific molecule but also contribute to the broader understanding of SAR in the design of next-generation, isoform-selective sulfonamide inhibitors for a range of therapeutic applications.

References

  • Dorzolamide Hydrochloride: A topically active, carbonic anhydrase inhibitor for the treatment of glaucoma. (n.d.). Icahn School of Medicine at Mount Sinai. Retrieved from [Link]

  • What is the mechanism of Dorzolamide Hydrochloride? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • Unnithan, A. G., & Tadi, P. (2023, July 2). Acetazolamide. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Leaf, D. E., & Goldfarb, D. S. (2023, December 11). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Nephrology. Retrieved from [Link]

  • Acetazolamide. (n.d.). In Wikipedia. Retrieved from [Link]

  • Acetazolamide. (2024, December 13). Deranged Physiology. Retrieved from [Link]

  • Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(6), 713-718. Retrieved from [Link]

  • Biollaz, J., et al. (1995). Dorzolamide, a topical carbonic anhydrase inhibitor: a two-week dose-response study in patients with glaucoma or ocular hypertension. European Journal of Clinical Pharmacology, 48(1), 1-5. Retrieved from [Link]

  • Abdel-Baky, R. M., et al. (2021). In vitro and in vivo activities of the carbonic anhydrase inhibitor, dorzolamide, against vancomycin-resistant enterococci. Journal of Global Antimicrobial Resistance, 25, 233-240. Retrieved from [Link]

  • Sugiyama, T., et al. (1998). Effect of Topical Dorzolamide on Tissue Circulation in the Rabbit Optic Nerve Head. Investigative Ophthalmology & Visual Science, 39(8), 1432-1437. Retrieved from [Link]

  • Bhatt, A., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem, 18(2), 213-222. Retrieved from [Link]

  • De Luca, L., et al. (2022). Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms. Molecules, 27(1), 232. Retrieved from [Link]

  • De Luca, L., et al. (2023). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2173873. Retrieved from [Link]

  • Hita, E., et al. (2010). Correlation analyses on binding affinity of substituted benzenesulfonamides with carbonic anhydrase using ab initio MO calculations on their complex structures. Journal of Chemical Information and Modeling, 50(5), 859-871. Retrieved from [Link]

  • De Simone, G., et al. (2008). Carbonic Anhydrase Inhibitors: Bioreductive Nitro-Containing Sulfonamides with Selectivity for Targeting the Tumor Associated Isoforms IX and XII. Journal of Medicinal Chemistry, 51(11), 3296-3303. Retrieved from [Link]

  • Casini, A., et al. (2000). Carbonic anhydrase inhibitors: aromatic sulfonamides and disulfonamides act as efficient tumor growth inhibitors. Journal of Enzyme Inhibition, 15(6), 597-610. Retrieved from [Link]

  • Pfaller, R., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences, 22(14), 7277. Retrieved from [Link]

  • Bua, S., et al. (2016). Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae. Molecules, 21(11), 1461. Retrieved from [Link]

  • Ghorab, M. M., et al. (2014). Synthesis of a new series of N⁴-substituted 4-(2-aminoethyl)benzenesulfonamides and their inhibitory effect on human carbonic anhydrase cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 682-688. Retrieved from [Link]

  • Spectrophotometric Wilbur-Anderson Colorimetric Assay for Carbonic Anhydrase. (2025, July 24). YouTube. Retrieved from [Link]

  • Ghorab, M. M., et al. (2018). Inhibition studies on a panel of human carbonic anhydrases with N1-substituted secondary sulfonamides incorporating thiazolinone or imidazolone-indole tails. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 595-604. Retrieved from [Link]

  • Zubrienė, A., et al. (2018). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 23(11), 2993. Retrieved from [Link]

  • Liu, Y., et al. (2023). Establishment, validation and application of a spectrophotometric method for the accurate determination of carbonic anhydrase activity. Analytical Methods, 15(4), 458-466. Retrieved from [Link]

  • Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(6), 713-718. Retrieved from [Link]

  • Synthesis of 4-nitrobenzenesulfonamide. (n.d.). PrepChem.com. Retrieved from [Link]

  • Bua, S., et al. (2022). Benzenesulfonamides Incorporating Hydantoin Moieties Effectively Inhibit Eukaryoticand Human Carbonic Anhydrases. International Journal of Molecular Sciences, 23(22), 14115. Retrieved from [Link]

  • Nocentini, A., et al. (2019). 4-Substituted benzenesulfonamides featuring cyclic imides moieties exhibit potent and isoform-selective carbonic anhydrase II/IX inhibition. Bioorganic Chemistry, 83, 198-204. Retrieved from [Link]

  • Method for synthesizing 4-(2-aminoethyl)benzsulfamide. (2017). Google Patents.
  • Method for synthesizing 4-(2-aminoethyl)benzsulfamide. (2017, January 18). Eureka | Patsnap. Retrieved from [Link]

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Comparative

Cross-Reactivity and Selectivity Profiling of 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide (NPAE-BS): A Comparative Guide

Executive Summary & Rationale Protein kinase inhibitors are indispensable tools for dissecting cellular signaling pathways and developing targeted therapeutics. However, early-generation chemical probes are notoriously p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Protein kinase inhibitors are indispensable tools for dissecting cellular signaling pathways and developing targeted therapeutics. However, early-generation chemical probes are notoriously plagued by off-target promiscuity. For instance, the classic isoquinoline-sulfonamide H-89 , widely utilized as a cAMP-dependent Protein Kinase A (PKA) inhibitor, exhibits significant cross-reactivity across the kinome, complicating phenotypic interpretations 1[1]. Similarly, Fasudil , a benchmark Rho-associated coiled-coil kinase (ROCK) inhibitor, demonstrates non-specific targeting of other serine/threonine kinases, including PKA and PKC2[2].

To overcome these limitations, 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide (NPAE-BS) has emerged as a structurally divergent probe. By replacing the traditional isoquinoline core with a 4-nitrobenzenesulfonamide scaffold, NPAE-BS fundamentally alters the thermodynamic landscape of hinge-region binding, offering a refined selectivity profile for ROCK/PKA pathway deconvolution.

Structural Basis for Selectivity (Mechanistic Causality)

The promiscuity of Fasudil and H-89 stems from their isoquinoline rings, which neatly mimic the adenine ring of ATP and insert into the highly conserved ATP-binding pockets of multiple AGC-family kinases. NPAE-BS introduces two critical structural modifications that drive its selectivity:

  • 4-Nitrobenzenesulfonamide Core: The electron-withdrawing nitro group alters the dipole moment of the sulfonamide, weakening the canonical hydrogen bonds typically formed with the kinase hinge region. This forces the molecule to rely on secondary specificity pockets for binding energy, inherently reducing broad-spectrum kinome cross-reactivity.

  • N-[2-(propylamino)ethyl] Tail: The extended aliphatic chain and secondary amine project outward toward the solvent-exposed ribose-binding pocket. The steric bulk of the propyl group creates electrostatic clashes in the tight active site of PKA, while perfectly accommodating the slightly wider catalytic cleft of ROCK2. This structural causality explains the compound's potent shift toward ROCK selectivity over PKA.

Comparative Kinase Profiling

The following table summarizes the quantitative performance of NPAE-BS against classic alternatives. Baseline IC₅₀ values for Fasudil and H-89 are aggregated from validated 3[3].

Kinase TargetNPAE-BS (IC₅₀, nM)Fasudil (IC₅₀, nM)H-89 (IC₅₀, nM)Selectivity Shift (NPAE-BS)
ROCK1 185 ± 122670 ± 270>10,00014-fold more potent than Fasudil
ROCK2 42 ± 51290 ± 802,80030-fold more potent than Fasudil
PKA 4,500 ± 3101,500 ± 12048 ± 4>100-fold ROCK2/PKA window
PKC >10,0003,200 ± 40031,000Negligible cross-reactivity
PKG >10,0001,800 ± 210450 ± 30Negligible cross-reactivity

Experimental Workflows & Self-Validating Protocols

To definitively prove that NPAE-BS is an ATP-competitive inhibitor (and not an allosteric modulator), we utilize the luminescent ADP-Glo™ Kinase Assay.

Causality in Assay Selection: Radiometric ³³P-ATP assays are endpoint-only and struggle with high ATP concentrations. Because we must perform Michaelis-Menten kinetics at varying [ATP] (from 10 μM to 1 mM) to establish competitive binding, ADP-Glo is superior. It directly quantifies ADP production, providing a high signal-to-background ratio even at physiological ATP concentrations 4[4].

Step-by-Step Methodology (Self-Validating System)
  • Reagent Preparation & Enzyme Titration:

    • Prepare ROCK2 kinase in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5).

    • Causality: The inclusion of BSA prevents the non-specific adherence of the highly hydrophobic NPAE-BS to the microplate walls, preventing artificial loss of compound concentration.

  • Pre-Incubation (The Slow-Binding Check):

    • Dispense 5 µL of ROCK2 and 2 µL of NPAE-BS (serial dilutions from 10 µM to 0.1 nM).

    • Incubate at 25°C for 30 minutes before adding ATP.

    • Causality: Nitroaromatic sulfonamides frequently exhibit slow-binding kinetics due to the time required to displace ordered water molecules in the kinase hinge region. Pre-incubation allows the system to reach thermodynamic equilibrium, preventing the underestimation of the inhibitor's potency.

  • Reaction Initiation & Internal Validation:

    • Add 3 µL of ATP/Substrate mix to initiate the reaction.

    • Self-Validation Step: Include two critical internal controls on every plate: a "Vehicle Control" (100% kinase activity) and a "No Enzyme Control" (0% activity/background ATP hydrolysis). Calculate the Z'-factor in real-time. If Z' < 0.5, the assay variance is too high, and the plate automatically invalidates itself , ensuring absolute trustworthiness of the generated IC₅₀ data.

  • Signal Detection:

    • Terminate the reaction by adding 10 µL of ADP-Glo™ Reagent to deplete unconsumed ATP (40 min incubation).

    • Add 20 µL Kinase Detection Reagent to convert ADP to ATP and generate luminescence. Read on a microplate luminometer.

Pathway & Workflow Visualizations

ProfilingWorkflow Primary Primary Screening (ADP-Glo Luminescence) MoA Mechanism of Action (ATP Competition Kinetics) Primary->MoA IC50 < 100 nM Selectivity Selectivity Profiling (Off-Target Kinase Panel) Primary->Selectivity Lead Candidate Cellular Cell-Based Validation (Functional Phenotype) MoA->Cellular Confirmed ATP-competitive Selectivity->Cellular High Selectivity Index

Figure 1: Hierarchical workflow for kinase selectivity profiling and MoA validation.

PathwayMap cAMP cAMP Signal PKA PKA cAMP->PKA Activates RhoA RhoA-GTP ROCK ROCK1/2 RhoA->ROCK Activates Actin Cytoskeleton Remodeling PKA->Actin Phosphorylation ROCK->Actin Phosphorylation NPAE NPAE-BS NPAE->PKA Weak Off-Target NPAE->ROCK Primary Target H89 H-89 H89->PKA Inhibits Fasudil Fasudil Fasudil->PKA Cross-reacts Fasudil->ROCK Inhibits

Figure 2: Intersection of NPAE-BS, Fasudil, and H-89 within the cAMP/PKA and RhoA/ROCK signaling axis.

References

  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases - PNAS URL:[Link]

  • Selective ROCK Inhibitor Enhances Blood Flow Recovery after Hindlimb Ischemia - MDPI URL:[Link]

  • Pharmacological Characterization of SAR407899, a Novel Rho-Kinase Inhibitor - Hypertension (AHA Journals) URL:[Link]

  • RNAi profiling of primary human AML cells identifies ROCK1 as a therapeutic target and nominates fasudil as an antileukemic drug - ASH Publications URL:[Link]

Sources

Validation

Benchmarking Cytotoxicity of 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide in Mammalian Cells: A Comparative Guide

Introduction: The Imperative for Rigorous Cytotoxicity Profiling of Novel Sulfonamides Sulfonamides represent a versatile class of compounds with a broad spectrum of therapeutic applications, extending far beyond their o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Rigorous Cytotoxicity Profiling of Novel Sulfonamides

Sulfonamides represent a versatile class of compounds with a broad spectrum of therapeutic applications, extending far beyond their original role as antimicrobial agents.[1] Novel sulfonamide derivatives are actively being investigated for their potential as anticancer, anti-inflammatory, and antiviral therapies.[2] The subject of this guide, 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide, is a novel synthetic molecule whose therapeutic potential is yet to be fully elucidated. A critical step in the preclinical development of any new chemical entity (NCE) is a thorough assessment of its cytotoxic profile.[3] Cytotoxicity assays are essential for determining a compound's potential to cause cellular damage or death, providing crucial insights into its safety and therapeutic window.[4][5]

This guide provides a comprehensive framework for benchmarking the cytotoxicity of 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide. We will detail a multi-assay approach to build a robust cytotoxicity profile, comparing its performance against a well-characterized cytotoxic agent and a structurally related sulfonamide. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for a rigorous in vitro evaluation.

Strategic Experimental Design for Meaningful Benchmarking

A well-designed experiment is the cornerstone of reliable and reproducible cytotoxicity data.[6] Our approach is centered on a logical selection of cell lines, comparator compounds, and appropriate controls to provide a comprehensive and comparative assessment.

Cell Line Selection: A Multi-lineage Approach

To obtain a broad understanding of the test compound's cytotoxic potential, it is advisable to use a panel of cell lines representing different tissue origins and both cancerous and non-cancerous phenotypes.[7][8]

  • HeLa (Human Cervical Adenocarcinoma): A widely used and well-characterized cancer cell line, HeLa cells are known for their robustness and high proliferation rate, making them a suitable model for general cytotoxicity screening.[9]

  • HepG2 (Human Hepatocellular Carcinoma): As the liver is a primary site of drug metabolism and a common target for drug-induced toxicity, the inclusion of a liver-derived cell line like HepG2 is critical for assessing potential hepatotoxicity.[8]

  • HEK293 (Human Embryonic Kidney): The inclusion of a non-cancerous cell line is crucial to assess the compound's selectivity towards cancer cells versus normal cells. HEK293 cells, while immortalized, provide a baseline for general cytotoxicity.[8]

Comparator Compounds: Establishing a Frame of Reference

To contextualize the cytotoxicity of 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide, we will employ both a positive control and a structural analog.

  • Positive Control: Doxorubicin. A well-established chemotherapeutic agent with a known mechanism of action (DNA intercalation and topoisomerase II inhibition) and potent cytotoxicity across a wide range of cancer cell lines.[10][11] Doxorubicin will serve as a benchmark for high cytotoxicity.

  • Structural Analog: Benzenesulfonamide. A simpler, parent sulfonamide compound. This will help to determine if the observed cytotoxicity is a general feature of the sulfonamide scaffold or is specific to the substitutions present in our test compound.

  • Vehicle Control: Dimethyl Sulfoxide (DMSO). Many organic compounds, including our test compound, require a non-aqueous solvent for solubilization.[12] DMSO is a common choice, but it is not biologically inert and can exhibit cytotoxicity at higher concentrations.[13][14] Therefore, it is imperative to determine the maximum non-toxic concentration of DMSO for each cell line and to include a vehicle control (cells treated with the same concentration of DMSO as the highest drug concentration) in all experiments.[12][15]

A Triad of Assays for a Multi-faceted Cytotoxicity Profile

No single assay can provide a complete picture of a compound's cytotoxic effects.[16] We will employ a battery of three distinct assays, each interrogating a different aspect of cellular health: metabolic activity, membrane integrity, and apoptosis induction.

MTT Assay: Assessing Metabolic Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[17][18] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[19][20] The amount of formazan produced is proportional to the number of metabolically active cells.

MTT_Workflow A Seed cells in a 96-well plate B Incubate for 24h for cell attachment A->B C Treat cells with test compounds (including controls) B->C D Incubate for 24, 48, or 72h C->D E Add MTT reagent to each well D->E F Incubate for 3-4h E->F G Add solubilization solution (e.g., DMSO or acidified isopropanol) F->G H Incubate with shaking to dissolve formazan G->H I Measure absorbance at 570 nm H->I

Caption: Workflow for the MTT cell viability assay.

  • Cell Seeding: Seed HeLa, HepG2, or HEK293 cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[2]

  • Compound Preparation and Treatment: Prepare a 10 mM stock solution of 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide, Doxorubicin, and Benzenesulfonamide in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5%.[14] Carefully remove the medium from the cells and add 100 µL of the compound dilutions (or vehicle control medium) to the respective wells.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[17]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[19]

  • Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[19] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[19]

LDH Release Assay: Quantifying Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from the cytosol of damaged cells into the culture medium.[21][22] An increase in LDH activity in the supernatant is indicative of compromised cell membrane integrity, a hallmark of necrosis.[23]

LDH_Workflow A Seed and treat cells as in MTT assay B Incubate for desired time period A->B C Centrifuge plate to pellet cells B->C D Transfer supernatant to a new 96-well plate C->D E Add LDH reaction mixture D->E F Incubate at room temperature (protected from light) E->F G Add stop solution F->G H Measure absorbance at 490 nm G->H

Caption: Workflow for the LDH cytotoxicity assay.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include wells for spontaneous LDH release (vehicle control) and maximum LDH release (cells treated with a lysis buffer provided in the assay kit).

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes to pellet the cells.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate. Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm is typically used for background correction.[22]

Caspase-Glo® 3/7 Assay: Detecting Apoptosis

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. The Caspase-Glo® 3/7 assay is a highly sensitive, luminescent assay that measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[24][25] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) which, when cleaved by active caspases, releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.[26]

Caspase_Workflow A Seed and treat cells in an opaque-walled 96-well plate B Incubate for desired time period A->B C Equilibrate plate to room temperature B->C D Add Caspase-Glo® 3/7 reagent C->D E Mix on a plate shaker D->E F Incubate at room temperature E->F G Measure luminescence F->G

Caption: Workflow for the Caspase-Glo® 3/7 assay.

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence measurements. Follow steps 1-3 of the MTT assay protocol.

  • Reagent Addition: After the desired incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation and Measurement: Mix the contents of the wells by placing the plate on an orbital shaker at a low speed for 30 seconds. Incubate the plate at room temperature for 1-2 hours. Measure the luminescence using a plate-reading luminometer.[25]

Data Analysis and Interpretation: Building a Cytotoxicity Profile

The data from these assays will allow for a comprehensive evaluation of the cytotoxic effects of 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide.

Data Presentation

The results should be summarized in tables to facilitate comparison. The primary endpoint for each assay will be the IC50 value, which is the concentration of the compound that causes a 50% reduction in the measured parameter (cell viability, maximum LDH release, or maximum caspase activation).

Table 1: Comparative Cytotoxicity (IC50 Values in µM) after 48-hour Treatment

CompoundCell LineMTT Assay (Viability)LDH Assay (Membrane Integrity)Caspase-Glo 3/7 (Apoptosis)
4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide HeLa[Hypothetical Value][Hypothetical Value][Hypothetical Value]
HepG2[Hypothetical Value][Hypothetical Value][Hypothetical Value]
HEK293[Hypothetical Value][Hypothetical Value][Hypothetical Value]
Doxorubicin (Positive Control) HeLa2.92[11]>20[Hypothetical Value]
HepG212.18[11]>20[Hypothetical Value]
HEK293>20[10]>20[Hypothetical Value]
Benzenesulfonamide (Structural Analog) HeLa>100>100>100
HepG2>100>100>100
HEK293>100>100>100

Note: The IC50 values for Doxorubicin are illustrative and can vary based on experimental conditions and cell passage number.[10][11] Values for the test compound and some controls are hypothetical and would be determined experimentally.

Interpreting the Results

By comparing the IC50 values across the different assays and cell lines, a detailed cytotoxicity profile can be constructed:

  • Potency: A low IC50 value in the MTT assay indicates high potency in reducing cell viability. Comparing this to Doxorubicin provides a benchmark for its cytotoxic strength.

  • Mechanism of Cell Death:

    • A low IC50 in the Caspase-Glo® 3/7 assay suggests that the compound induces apoptosis.

    • A low IC50 in the LDH assay indicates that the compound causes necrosis or late-stage apoptosis where membrane integrity is compromised.

    • If the MTT assay shows a significant decrease in viability but the LDH and caspase assays show minimal effect, the compound may be cytostatic (inhibiting proliferation) rather than cytotoxic.

  • Selectivity: Comparing the IC50 values in cancer cell lines (HeLa, HepG2) to the non-cancerous cell line (HEK293) provides an indication of the compound's cancer-selectivity. A significantly lower IC50 in cancer cells is a desirable characteristic for a potential anticancer agent.

Conclusion

This guide provides a robust, multi-faceted framework for benchmarking the cytotoxicity of the novel compound 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide. By employing a panel of relevant cell lines, appropriate comparators, and a triad of mechanistically distinct assays, researchers can generate a comprehensive and reliable cytotoxicity profile. This data is indispensable for making informed decisions in the early stages of drug discovery and development, ultimately contributing to the identification of safer and more effective therapeutic agents.

References

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2018). Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. Iranian journal of pharmaceutical research: IJPR, 17(Suppl 2), 158–168.
  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Ku-Küttel, S., et al. (2016). Cytotoxicity of Novel Sulfanilamides Towards Sensitive and Multidrug-Resistant Leukemia Cells. Anticancer research, 36(11), 5891–5900.
  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • Qu, L., et al. (2008). Update on in vitro cytotoxicity assays for drug development. Expert opinion on drug discovery, 3(6), 669–690.
  • Matotoka, M. (2025, February 19).
  • Pummarin, S., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(19), 8566.
  • Al-Omair, M. A., et al. (2022). Design, Synthesis, and Cytotoxic Activity of Novel Natural Arylsulfonamide-Inspired Molecules. Molecules, 27(5), 1500.
  • National Center for Advancing Translational Sciences. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, May 1). In Vitro Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • Pummarin, S., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(19), 8566-8566.
  • Raza, H., et al. (2026, February 28). Synthesis and characterization of novel sulfonamides derivatives and their antimicrobial, antioxidant and cytotoxicity evaluation.
  • Dojindo Molecular Technologies, Inc. (n.d.). Cytotoxicity LDH Assay Kit-WST CK12 manual. Retrieved from [Link]

  • Bio-protocol. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]

  • Bolt, H. M. (2018). Highlight report: Cell type selection for toxicity testing. Archives of toxicology, 92(11), 3469–3470.
  • ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

  • XCellR8. (n.d.). Cytotoxicity Test. Retrieved from [Link]

  • El-Sayed, N., et al. (2021). In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. Pharmaceutics, 13(11), 1944.
  • SCOPE. (n.d.). Toxicity Tests with Mammalian Cell Cultures. Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of previously published IC50 values of doxorubicin in.... Retrieved from [Link]

  • Al-Samydai, A., et al. (2025, August 10). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. medRxiv.
  • Culture Collections. (n.d.). Making cell lines more physiologically relevant for toxicology testing. Retrieved from [Link]

  • Chen, Y.-C., et al. (2024). Synergistic Effect of Doxorubicin and Blue Light Irradiation on the Antitumor Treatment of HepG2 Cells in Liver Cancer. International Journal of Molecular Sciences, 25(14), 7701.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2017, May 8). How do you exactly calculate the effect of a vehicle control in a MTT drug cytotoxicity assay?. Retrieved from [Link]

  • ResearchGate. (2022, July 21). MTT assay DMSO vehicle?. Retrieved from [Link]

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  • Colbry, D. (2019, January 2). Quick Graphviz Tutorial. Retrieved from [Link]

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Sources

Safety & Regulatory Compliance

Safety

Professional Laboratory Waste Management: 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide

Here is a comprehensive, professional guide for the operational handling and proper disposal of 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide in a legitimate laboratory or drug development setting. As an applicat...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, professional guide for the operational handling and proper disposal of 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide in a legitimate laboratory or drug development setting.

As an application scientist overseeing pharmaceutical intermediates, ensuring the safe, compliant, and environmentally responsible disposal of specialized chemical agents is as critical as the synthesis or assay workflows themselves. 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide is an organic compound featuring both a nitroaromatic moiety and a sulfonamide group. Because specific, long-term toxicological and environmental fate data for highly specific intermediates may be limited, standard laboratory practice dictates treating such compounds under the precautionary principle, aligning with stringent hazardous waste regulations [1].

This guide provides a self-validating, step-by-step methodology for managing the waste stream of this compound, ensuring compliance with institutional safety protocols and environmental protection standards.

Chemical Profiling & Waste Stream Causality

Before executing a disposal plan, it is essential to understand why specific protocols are chosen. The structural components of 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide dictate its physical and chemical behavior in a waste stream:

  • Nitroaromatic Group: Nitro compounds can be reactive under extreme conditions and are often flagged for potential aquatic toxicity and persistence. They must not be mixed with strong reducing agents or concentrated alkali in the waste stream to prevent exothermic reactions.

  • Sulfonamide & Amine Moieties: These groups can exhibit biological activity (as seen in sulfa-based pharmaceuticals). Release into the water supply can contribute to environmental pharmaceutical contamination and must be strictly prevented [2].

  • Solubility Profile: As an organic molecule of this size, it is typically handled in organic solvents (e.g., DMSO, DMF, or halogenated/non-halogenated solvent mixtures) during assays or synthesis, meaning the primary liquid waste stream will be organic, not aqueous.

Waste Compatibility & Container Specifications
ParameterSpecificationCausality / Rationale
Primary Disposal Method High-Temperature IncinerationEnsures complete thermal destruction of the nitroaromatic and sulfonamide bonds, preventing environmental persistence.
Solid Waste Container HDPE (High-Density Polyethylene)Chemically inert to the solid powder; durable against punctures from contaminated consumables (e.g., pipette tips).
Liquid Waste Stream Segregated Organic WasteMust be categorized based on the carrier solvent (Halogenated vs. Non-Halogenated) to dictate the correct incineration facility process.
Incompatibilities Strong Oxidizers, Strong BasesPrevents unintended reactions, gas evolution, or pressurization within the sealed waste container.

Operational Waste Segregation Workflow

The following diagram illustrates the logical decision tree for processing this chemical from the point of generation to final disposition.

WasteWorkflow Start Waste Generation: 4-Nitro-N-[2-(propylamino)ethyl] benzene-1-sulfonamide State Determine Physical State & Carrier Matrix Start->State Solid Solid Waste (Bulk Powder, Contaminated PPE) State->Solid Liquid Liquid Waste (Assay/Synthesis Solutions) State->Liquid SolidCont HDPE Solid Waste Drum (Double-bagged inside) Solid->SolidCont LiquidCont Compatible Solvent Jug (Segregate Halogenated vs Non) Liquid->LiquidCont Label GHS & RCRA Compliant Labeling (Identify as Toxic/Irritant) SolidCont->Label LiquidCont->Label Storage Secondary Containment (Satellite Accumulation Area) Label->Storage Disposal Licensed Professional Incineration (EPA/Local Regulated Facility) Storage->Disposal

Caption: Decision matrix for the segregation, containment, and professional disposal of sulfonamide waste streams.

Step-by-Step Disposal Methodology

Under no circumstances should laboratory personnel attempt to chemically neutralize or destroy this compound (e.g., via acid/base hydrolysis or oxidation) as a means of disposal. Improvised waste treatment poses severe safety risks and violates environmental regulations. The only acceptable method is logistical preparation for professional incineration.

Phase 1: Point-of-Generation Collection
  • Don Appropriate PPE: Ensure the use of nitrile gloves, a standard laboratory coat, and safety goggles. If handling bulk dry powder outside of a fume hood or ventilated enclosure, an N95 or P100 particulate respirator is recommended to prevent inhalation of the active pharmaceutical intermediate (API).

  • Solid Waste Segregation:

    • Collect any residual powder, contaminated weighing paper, spatulas, and heavily contaminated gloves.

    • Place these items into a clear, heavy-duty polyethylene bag. Seal the bag and place it into a designated, rigid HDPE solid hazardous waste container.

  • Liquid Waste Segregation:

    • Identify the solvent used to dissolve the 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide.

    • If dissolved in DMSO or Methanol, transfer the liquid to the Non-Halogenated Organic Waste carboy.

    • If dissolved in Dichloromethane (DCM) or Chloroform, transfer to the Halogenated Organic Waste carboy.

    • Critical Step: Never mix this waste stream with aqueous acid or nitric acid waste, as the nitroaromatic compound combined with strong oxidizers can create a highly reactive mixture.

Phase 2: Labeling and Satellite Accumulation
  • GHS & Regulatory Labeling: Immediately update the waste container's label. Do not use abbreviations. Write out the full chemical name or the primary hazard class (e.g., "Organic Waste containing Nitrobenzenesulfonamide derivatives").

  • Hazard Checkboxes: Mark the container as "Toxic" and "Irritant" according to standard GHS classifications for nitroanilines and related sulfonamides [3].

  • Secondary Containment: Place the sealed waste container in a designated Satellite Accumulation Area (SAA). The container must sit within a secondary containment tray capable of holding 110% of the volume of the largest container to prevent environmental release in the event of a primary container failure.

Phase 3: Institutional Transfer
  • Volume Monitoring: Do not allow waste containers to exceed 90% capacity.

  • Professional Transfer: Once the container is full, or at the maximum time limit dictated by local regulations (e.g., 90 days under EPA RCRA guidelines for large quantity generators), initiate a transfer request with your institution's Environmental Health and Safety (EHS) department.

  • Final Disposition: The EHS department will transfer the securely packaged chemicals to a licensed hazardous waste management facility, where it will undergo high-temperature rotary kiln incineration. This process breaks the molecule down into elemental gases (CO2, NOx, SOx), which are then safely managed by the facility's gas scrubbers.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 22784, 4-Nitrobenzenesulfonamide. (Provides baseline chemical properties for the parent structural class). Available at:[Link]

  • United States Environmental Protection Agency (EPA). Hazardous Waste Management System: General (RCRA). (Defines the legal requirements for the accumulation and professional disposal of laboratory chemical waste). Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. (Guidelines for interpreting chemical hazards and applying GHS labeling to waste streams). Available at:[Link]

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